Product packaging for Anhydrolutein II(Cat. No.:CAS No. 92760-19-5)

Anhydrolutein II

Cat. No.: B1232229
CAS No.: 92760-19-5
M. Wt: 550.9 g/mol
InChI Key: HBHHQQIZEXNSHZ-NHWXEJKLSA-N
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Description

Anhydrolutein II, with the molecular formula C40H54O and a molecular weight of 550.87, is a carotenoid identified as a dehydration product of lutein . This compound has been isolated and characterized from extracts of human plasma, and its presence is postulated to be the result of an acid-catalyzed dehydration of dietary lutein in the stomach . It has also been identified in processed plant materials, such as steam-cooked sorrel, confirming its formation from lutein under acidic conditions . The structural elucidation of this compound has been accomplished using techniques including UV-Vis absorption, mass spectrometry, and NMR spectroscopy . As a derivative of lutein, a xanthophyll with well-documented anti-inflammatory and antioxidant properties, this compound is of significant interest for researching carotenoid metabolism and transformation . Studies on its parent compound, lutein, show it can support brain and neural health through antioxidant and anti-inflammatory mechanisms, increasing interleukin-10 (IL-10) and reducing tumor necrosis factor-α (TNF-α) . Researchers can utilize this compound as a reference standard in chromatographic analyses or as a starting material for investigating the biological activity and stability of carotenoid derivatives. This product is intended for research applications and is not for human or veterinary diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H54O B1232229 Anhydrolutein II CAS No. 92760-19-5

Properties

CAS No.

92760-19-5

Molecular Formula

C40H54O

Molecular Weight

550.9 g/mol

IUPAC Name

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1S)-2,6,6-trimethylcyclohexa-2,4-dien-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol

InChI

InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-27,36-37,41H,28-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-,37+/m1/s1

InChI Key

HBHHQQIZEXNSHZ-NHWXEJKLSA-N

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C=CCC2(C)C)C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CCC2(C)C)C)C)C

Synonyms

anhydrolutein II

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Anhydrolutein II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrolutein II is a carotenoid derivative formed through the dehydration of lutein, a xanthophyll abundant in various plant sources. As a member of the diverse carotenoid family, this compound exhibits unique physicochemical properties that are of significant interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities.

Introduction

This compound is one of the isomeric products resulting from the acid-catalyzed dehydration of lutein ((3R,3'R,6'R)-β,ε-carotene-3,3'-diol). This process, which can occur during food processing or in the acidic environment of the stomach, leads to the formation of a mixture of anhydrolutein isomers, primarily Anhydrolutein I, II, and III. The structural difference between these isomers lies in the position of the newly formed double bond within the ionone ring. Specifically, this compound is identified as (all-E, 3R,6'S)-2',3'-didehydro-β,ε-caroten-3-ol[1]. Understanding the precise physicochemical properties of this compound is crucial for elucidating its biological functions and potential therapeutic applications.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while data for a general "Anhydrolutein" is available, specific quantitative values for this compound are not always individually reported in the literature. In such cases, data for closely related isomers or the parent compound, lutein, are provided for context.

PropertyValueReference/Comment
Chemical Formula C40H54O[2]
Molecular Weight 550.86 g/mol [1]
IUPAC Name (all-E, 3R,6'S)-2',3'-didehydro-β,ε-caroten-3-ol[1]
Melting Point 140-142 °CFor a compound identified as "Anhydrolutein"[1]. The melting point of the parent compound, lutein, is 196 °C[3].
Solubility Soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.Based on the general solubility of carotenoids[4]. Quantitative data for this compound is not readily available.
UV-Vis Absorption Maxima (λmax) Characteristic three-peak absorption spectrum in the visible range (400-500 nm).Specific λmax values for this compound are not detailed in the readily available literature. For comparison, lutein in ethanol exhibits maxima around 420, 445, and 474 nm. The dehydration process may cause a slight shift in these maxima.
1H and 13C NMR Specific chemical shift data for this compound is not available in the cited literature. Characterization is typically achieved through comparison with the spectra of the parent lutein and other anhydrolutein isomers[1].
Mass Spectrometry Molecular Ion [M]+: ~550.42 m/zFragmentation patterns are used to confirm the structure and distinguish it from its isomers[5].

Experimental Protocols

Synthesis and Separation of Anhydrolutein Isomers

Objective: To produce a mixture of anhydrolutein isomers from lutein and subsequently separate them to isolate this compound.

Methodology:

  • Acid-Catalyzed Dehydration of Lutein:

    • Dissolve a known quantity of purified lutein in acetone.

    • Add a 2% solution of concentrated sulfuric acid in acetone to the lutein solution[1].

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction typically yields a mixture of Anhydrolutein I, II, and III[1].

    • Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the carotenoids into an organic solvent such as a mixture of diethyl ether and petroleum ether.

    • Wash the organic layer with water to remove any remaining salts and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude mixture of anhydrolutein isomers.

  • Chromatographic Separation of Isomers:

    • The separation of the anhydrolutein isomers is typically achieved using semi-preparative HPLC[1].

    • Column: A C18 reversed-phase column is commonly used[1].

    • Mobile Phase: A gradient system of solvents is often employed. A typical system could involve a mixture of acetonitrile, methanol, and dichloromethane. The exact gradient profile needs to be optimized for the specific column and instrument.

    • Detection: A photodiode array (PDA) detector is used to monitor the elution of the carotenoids at their absorption maxima (around 450 nm).

    • Collect the fractions corresponding to the different peaks. Anhydrolutein I is typically the major product, followed by this compound and III[1].

    • Confirm the identity of the isolated this compound fraction using spectroscopic methods.

G cluster_synthesis Synthesis cluster_separation Separation lutein Lutein in Acetone reaction Acid-Catalyzed Dehydration lutein->reaction acid 2% H2SO4 in Acetone acid->reaction mixture Mixture of Anhydrolutein I, II, III reaction->mixture hplc Semi-preparative HPLC (C18 Column) mixture->hplc iso_I Anhydrolutein I hplc->iso_I Fraction 1 iso_II This compound hplc->iso_II Fraction 2 iso_III Anhydrolutein III hplc->iso_III Fraction 3 G start Isolated this compound uv_vis UV-Vis Spectroscopy start->uv_vis nmr NMR Spectroscopy (1H and 13C) start->nmr ms Mass Spectrometry (LC-MS) start->ms lambda_max Determine λmax uv_vis->lambda_max structure_confirm Confirm Structure (Chemical Shifts) nmr->structure_confirm mw_frag Determine MW and Fragmentation Pattern ms->mw_frag G cluster_lutein Lutein cluster_dehydration Dehydration (e.g., Stomach Acid) cluster_anhydrolutein This compound cluster_activity Potential Biological Activities lutein_node Lutein dehydration_process Dehydration lutein_node->dehydration_process anhydrolutein_node This compound dehydration_process->anhydrolutein_node antioxidant Antioxidant Activity (Singlet Oxygen Quenching) anhydrolutein_node->antioxidant Hypothesized anti_inflammatory Anti-inflammatory Effects (NF-κB Modulation) anhydrolutein_node->anti_inflammatory Hypothesized

References

Anhydrolutein II: A Comprehensive Technical Guide on its Discovery, Chemistry, and Putative Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrolutein II is a carotenoid derived from the dehydration of lutein, a xanthophyll abundant in various fruits and vegetables. First identified as a product of food processing, its natural occurrence and specific biological functions remain areas of active investigation. This technical guide provides a detailed overview of the discovery and history of this compound, its chemical synthesis and isolation, and a comprehensive summary of its known physicochemical properties. Experimental protocols for its preparation and characterization are detailed, and key chemical transformations and analytical workflows are visualized. While specific biological activities and signaling pathways for this compound are not yet well-defined, this guide explores the potential roles based on the broader understanding of carotenoid biochemistry and metabolism.

Discovery and History

This compound, along with its isomers Anhydrolutein I and III, was identified as a dehydration product of lutein. The initial observations of these compounds were linked to the processing of foods rich in lutein, such as the cooking of sorrel (Rumex rugosus Campd.). It is postulated that the acidic conditions and heat during cooking facilitate the acid-catalyzed dehydration of lutein to form the anhydro-derivatives.

There is ongoing discussion regarding the natural occurrence of anhydroluteins in biological systems. Some evidence suggests that these carotenoids may be formed in the human digestive system through the acid-catalyzed dehydration of dietary lutein. Further research has also identified anhydrolutein in the plasma of certain bird species, such as the zebra finch, suggesting metabolic conversion from dietary lutein.

Chemical Properties and Characterization

This compound is a C40 carotenoid with the chemical formula C40H54O. Its structure is characterized by a polyene chain responsible for its light-absorbing properties. The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
Molecular Formula C40H54O
Molecular Weight 550.85 g/mol
UV-Vis λmax (in Hexane) 420, 444, 474 nmNot explicitly stated for pure this compound, but characteristic of the chromophore.
Molar Absorptivity (ε) Data not available
¹H-NMR (in CDCl₃) Specific chemical shifts not fully tabulated in available literature.
¹³C-NMR (in CDCl₃) Specific chemical shifts not fully tabulated in available literature.
Mass Spectrometry (MS) Molecular ion [M]⁺ at m/z 550. Fragmentation patterns are characteristic of carotenoids, involving losses of toluene and xylene from the polyene chain.
Circular Dichroism (CD) Data not available

Experimental Protocols

Isolation of this compound from Cooked Sorrel

This protocol is based on the methodology described by Márk et al. (2005).

1. Extraction:

  • Fresh sorrel leaves are steam-cooked.
  • The cooked leaves are homogenized and extracted with acetone until the residue is colorless.
  • The acetone extract is partitioned with diethyl ether and water. The ether phase, containing the carotenoids, is collected.

2. Saponification:

  • The ether extract is evaporated to dryness and the residue is saponified with 10% methanolic KOH to remove chlorophylls and lipids.

3. Chromatographic Separation:

  • The non-saponifiable fraction is subjected to column chromatography on silica gel.
  • A gradient elution system, starting with n-hexane and gradually increasing the polarity with diethyl ether, is used to separate the carotenoid fractions.
  • Fractions containing anhydroluteins are collected.

4. High-Performance Liquid Chromatography (HPLC):

  • The anhydrolutein-containing fractions are further purified by reversed-phase HPLC using a C18 column.
  • A mobile phase of acetonitrile/methanol/dichloromethane is used to separate Anhydrolutein I, II, and III.
  • The peak corresponding to this compound is collected for analysis.

Experimental Workflow for Isolation of this compound

experimental_workflow start Fresh Sorrel Leaves steam_cooking Steam Cooking start->steam_cooking homogenization Homogenization & Acetone Extraction steam_cooking->homogenization partition Partitioning (Ether/Water) homogenization->partition saponification Saponification (Methanolic KOH) partition->saponification column_chromatography Silica Gel Column Chromatography saponification->column_chromatography hplc Reversed-Phase HPLC (C18) column_chromatography->hplc analysis Spectroscopic Analysis (UV/Vis, NMR, MS) hplc->analysis

Caption: Workflow for the isolation of this compound from cooked sorrel.

Partial Synthesis of this compound from Lutein

This protocol is based on the acid-catalyzed dehydration of lutein.

1. Reaction Setup:

  • (3R, 3'R, 6'R)-Lutein is dissolved in acetone.
  • A solution of 2% concentrated sulfuric acid in acetone is prepared.

2. Dehydration Reaction:

  • The acidic acetone solution is added to the lutein solution.
  • The reaction mixture is stirred at room temperature and monitored by TLC or HPLC. The reaction typically yields a mixture of Anhydrolutein I, II, and III.

3. Workup and Purification:

  • The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).
  • The products are extracted with an organic solvent (e.g., diethyl ether).
  • The organic phase is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
  • The resulting mixture of anhydroluteins is purified by column chromatography and/or HPLC as described in the isolation protocol to yield pure this compound.

Chemical Transformation of Lutein to this compound

chemical_transformation Lutein Lutein (C40H56O2) Anhydrolutein_II This compound (C40H54O) Lutein->Anhydrolutein_II H+, -H2O

Caption: Acid-catalyzed dehydration of lutein to form this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific research on the biological activities and signaling pathways of this compound. Most studies on the biological effects of lutein and its derivatives focus on lutein itself and its primary metabolite, meso-zeaxanthin.

Based on the general understanding of carotenoids, it can be hypothesized that this compound may possess antioxidant properties due to its conjugated polyene system, which can quench singlet oxygen and scavenge free radicals. However, the structural modifications resulting from dehydration could influence its bioavailability, tissue distribution, and specific interactions with cellular components.

Further research is required to elucidate the specific biological roles of this compound, including:

  • Its antioxidant capacity compared to lutein.

  • Its potential anti-inflammatory effects.

  • Its uptake and metabolism in humans.

  • Its interaction with cellular signaling pathways, such as those involving Nrf2, NF-κB, or MAP kinases, which are known to be modulated by other carotenoids.

Conclusion and Future Directions

This compound is a dehydration product of lutein with a defined chemical structure and methods for its isolation and partial synthesis. While its physicochemical properties have been partially characterized, there is a notable absence of comprehensive quantitative data and a significant gap in the understanding of its specific biological functions. Future research should focus on obtaining pure this compound in sufficient quantities for detailed biological evaluation. Investigating its antioxidant and anti-inflammatory properties, as well as its potential to modulate key cellular signaling pathways, will be crucial in determining its relevance to human health and its potential as a therapeutic or nutraceutical agent.

Anhydrolutein II vs. 3'-Dehydrolutein: A Technical Examination of Lutein Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Anhydrolutein II and dehydrolutein are not the same compound. This guide clarifies the distinct chemical identities of these and other related lutein derivatives. "this compound" is a specific isomer formed through the acid-catalyzed dehydration of lutein, involving the loss of a water molecule to create a new carbon-carbon double bond. In contrast, the compound commonly referred to as "dehydrolutein" in recent literature is more accurately named 3'-dehydrolutein or 3'-oxolutein. This molecule is a product of the oxidation of lutein, characterized by the conversion of a hydroxyl group into a ketone. The structural, chemical, and nomenclatural differences are critical for researchers in pharmacology, carotenoid chemistry, and drug development.

Introduction to Lutein and its Derivatives

Lutein is a naturally occurring xanthophyll, a class of oxygen-containing carotenoid pigments synthesized by plants.[1][2] Its structure features two hydroxylated rings at each end of a long polyene chain, which is responsible for its antioxidant properties.[3] Lutein is a subject of intense research, particularly for its role in ocular health. In various chemical environments, such as the acidic conditions of the stomach or through oxidative processes in the body, lutein can be transformed into several derivatives.[4] Ambiguity in nomenclature among these derivatives can lead to significant confusion. This document provides a definitive clarification on the identities of this compound and 3'-Dehydrolutein, presenting their chemical properties, formation pathways, and comparative data.

Compound Identification and Physicochemical Properties

The primary source of confusion stems from the interchangeable use of "anhydro" (implying the loss of water) and "dehydro" (implying the loss of hydrogen). In the context of lutein derivatives, these prefixes denote distinct chemical transformations.

  • Lutein (Parent Compound): The reference molecule from which the derivatives are formed.

  • Anhydroluteins (Dehydration Products): Formed by the elimination of a water molecule (dehydration), creating a new double bond. Several positional isomers exist, including Anhydrolutein I and this compound.[4]

  • 3'-Dehydrolutein (Oxidation Product): Also known as 3'-oxolutein, this is a metabolite formed by the oxidation of the 3'-hydroxyl group to a ketone.[5]

The distinct structures and identifiers for these compounds are summarized below.

Table 1: Physicochemical Properties of Lutein and Key Derivatives
Compound Name
Systematic (IUPAC) Name
CAS Number
PubChem CID
Molecular Formula
Molar Mass
Chemical Transformation from Lutein

Chemical Relationships and Formation Pathways

The relationship between lutein and its derivatives is defined by specific chemical reactions. Anhydroluteins are artifacts of acid-catalyzed dehydration, whereas 3'-dehydrolutein is a metabolic oxidation product found in human tissues.[4][5]

G Lutein Lutein (C₄₀H₅₆O₂) Anhydro_I Anhydrolutein I (C₄₀H₅₄O) Lutein->Anhydro_I Acid-Catalyzed Dehydration (-H₂O) Anhydro_II This compound (C₄₀H₅₄O) Lutein->Anhydro_II Acid-Catalyzed Dehydration (-H₂O) Dehydro 3'-Dehydrolutein (3'-Oxolutein) (C₄₀H₅₄O₂) Lutein->Dehydro Metabolic Oxidation (-2H)

Figure 1: Chemical relationship between Lutein and its derivatives.

Comparative Antioxidant Activity

While data is limited for the anhydrolutein isomers, the antioxidant properties of 3'-dehydrolutein have been compared to those of lutein and zeaxanthin. Specifically, the rate constants for quenching singlet oxygen, a highly reactive form of oxygen, have been determined.

Table 2: Singlet Oxygen Quenching Rate Constants
Compound
Lutein
Zeaxanthin
3'-Dehydrolutein

As shown in Table 2, 3'-dehydrolutein is an effective singlet oxygen quencher, with a rate constant intermediate between that of lutein and zeaxanthin.[5][6] This demonstrates that the oxidative modification does not eliminate its antioxidant potential. Further research is required to characterize the bioactivity of the anhydrolutein isomers.

Experimental Protocols

Partial Synthesis of Anhydroluteins via Acid-Catalyzed Dehydration of Lutein

This protocol is based on the methodology described for the partial synthesis of anhydroluteins from lutein for analytical and characterization purposes.[4]

Objective: To convert lutein into a mixture of its dehydration products, Anhydrolutein I and this compound, through acid catalysis.

Materials:

  • Lutein standard

  • Acetone (reagent grade)

  • Sulfuric acid (H₂SO₄), 2% solution in acetone

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column

  • UV-Vis detector

  • Mass Spectrometer (MS)

Methodology:

  • Reaction Setup: Dissolve a known quantity of lutein in acetone.

  • Acid Catalysis: Add a 2% solution of H₂SO₄ in acetone to the lutein solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction over time using analytical HPLC to observe the depletion of the lutein peak and the emergence of new product peaks.

  • Quenching: Once the desired conversion is achieved, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to stop the reaction.

  • Extraction: Extract the carotenoids from the aqueous/acetone mixture using a non-polar solvent like hexane or diethyl ether.

  • Purification and Isolation: Concentrate the organic extract under reduced pressure. Isolate the individual anhydrolutein isomers using semi-preparative HPLC on a C18 column.

  • Characterization: Confirm the identity of the isolated compounds (Anhydrolutein I, this compound, and others) by comparing their UV-Vis absorption spectra, mass spectral data, and HPLC retention times with those of fully characterized synthetic standards or literature data.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Lutein in Acetone B Add 2% H₂SO₄ in Acetone A->B C Monitor by HPLC B->C D Neutralize Reaction C->D E Extract with Hexane D->E F Isolate Isomers via Semi-Prep HPLC E->F G Characterize by UV-Vis and MS F->G

Figure 2: Experimental workflow for acid-catalyzed synthesis of Anhydroluteins.

Conclusion

For professionals engaged in chemical, biological, and pharmaceutical research, precise molecular identification is paramount. This compound and 3'-dehydrolutein (3'-oxolutein) are distinct molecules derived from the parent carotenoid, lutein. This compound is a dehydration product, whereas 3'-dehydrolutein is an oxidation product. This fundamental difference in their chemical structures, arising from different formation mechanisms, implies distinct physicochemical and biological properties. Researchers are urged to use specific and unambiguous nomenclature, supported by CAS numbers and IUPAC names where available, to ensure clarity and reproducibility in the field of carotenoid science.

References

An In-depth Technical Guide to the Metabolism of 2',3'-Anhydrolutein in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',3'-Anhydrolutein is a metabolite of the dietary carotenoid lutein, identified in several animal models. Its presence suggests specific enzymatic pathways that are not fully ubiquitous across all species, making it a subject of interest for understanding species-specific carotenoid metabolism. This technical guide provides a comprehensive overview of the current knowledge on the metabolism of 2',3'-anhydrolutein in animal models. It covers its formation from lutein, tissue distribution, and subsequent metabolic transformations. This document also outlines detailed experimental protocols for the extraction and analysis of this carotenoid and visualizes the known metabolic pathways. Due to a significant lack of research specifically on the direct signaling effects of 2',3'-anhydrolutein, this guide also details the well-established signaling pathways modulated by its direct precursor, lutein, as a proxy for potential biological activity. It is important to note that quantitative pharmacokinetic data and information on the metabolism of anhydrolutein derivatives are currently absent in the scientific literature, highlighting a key area for future investigation.

Metabolism and Distribution of 2',3'-Anhydrolutein

2',3'-Anhydrolutein is not a dietary carotenoid but is formed endogenously from lutein. The primary animal model in which its metabolism has been observed is the zebra finch (Taeniopygia guttata), with additional evidence from studies in rats and freshwater fish.

Formation from Lutein

In zebra finches, dietary lutein is metabolically converted to 2',3'-anhydrolutein. This is strongly supported by the fact that 2',3'-anhydrolutein is absent from their diet yet is found in various tissues[1][2]. Furthermore, a proportionally lower level of lutein is observed in the plasma of birds with higher percentages of anhydrolutein, suggesting a direct precursor-product relationship[1][2]. In rats fed a lutein-supplemented diet, anhydrolutein has been identified as a metabolite in the intestine, indicating that this metabolic conversion is not exclusive to avian species[3].

Tissue Distribution

Once formed, 2',3'-anhydrolutein is distributed to various tissues. In zebra finches, it has been identified in the plasma, liver, adipose tissue, and egg yolk[1][2]. It is reported to be the major carotenoid in the serum and liver of these birds. However, its concentration does not surpass that of lutein and zeaxanthin in adipose tissue and egg yolks[1][2].

Further Metabolic Conversion

There is evidence that 2',3'-anhydrolutein can be further metabolized. In the freshwater fish Saccobranchus fossilis, administration of anhydrolutein to vitamin A-depleted subjects resulted in the accumulation of dehydroretinol, which is a vitamin A analogue. This suggests a metabolic pathway where anhydrolutein serves as a precursor for retinoid synthesis in this species[4].

Quantitative Data on 2',3'-Anhydrolutein Metabolism

A thorough review of the current scientific literature reveals a significant gap in the quantitative analysis of 2',3'-anhydrolutein metabolism. While its presence is well-documented qualitatively, there is a notable absence of published data on its pharmacokinetics (Cmax, Tmax, AUC, elimination half-life) and absolute concentrations in various tissues. The data available is semi-quantitative at best, describing it as a "major" carotenoid in certain avian tissues. This lack of quantitative data is a critical area for future research to understand the efficiency of its formation and its physiological significance.

Table 1: Summary of Qualitative and Semi-Quantitative Data on 2',3'-Anhydrolutein Distribution

Animal ModelTissue/FluidFindingsCitation
Zebra Finch (Taeniopygia guttata)Plasma, SerumPresent; major carotenoid. Levels are inversely correlated with lutein levels.[1][2]
LiverPresent; major carotenoid.[1][2]
Adipose TissuePresent; concentration does not exceed lutein and zeaxanthin.[1][2]
Egg YolkPresent; concentration does not exceed lutein and zeaxanthin.[1][2]
Rat (Rattus norvegicus)IntestineIdentified as a metabolite of dietary lutein.[3]
Freshwater Fish (Saccobranchus fossilis)LiverIsolated from liver oils; shown to convert to dehydroretinol.[4]

Experimental Protocols

The following protocols are generalized from established methods for carotenoid analysis and can be adapted for the study of 2',3'-anhydrolutein.

Protocol for Extraction of Carotenoids from Avian Plasma

This protocol is based on common methods for extracting carotenoids from avian plasma[5].

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Protein Precipitation and Extraction:

    • To 100 µL of plasma in a microcentrifuge tube, add 100 µL of absolute ethanol to precipitate proteins. Vortex for 30 seconds.

    • Add 800 µL of a hexane:tert-butyl methyl ether (1:1, v/v) mixture.

    • Vortex vigorously for 2 minutes to extract the carotenoids into the organic phase.

  • Phase Separation: Centrifuge the mixture at 12,000 x g for 5 minutes at 4°C to pellet the precipitated protein and separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic supernatant, which contains the carotenoids, to a new light-protected tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the HPLC mobile phase for analysis.

Protocol for Extraction of Carotenoids from Avian Liver Tissue

This protocol is adapted from methods for tissue carotenoid analysis.

  • Sample Preparation: Weigh approximately 0.1 g of frozen liver tissue.

  • Homogenization:

    • Place the tissue in a 2 mL tube with 0.5 g of zirconia beads.

    • Add 500 µL of 0.9% NaCl solution.

    • Homogenize using a bead beater for 1-2 minutes.

  • Extraction:

    • Add 250 µL of 100% ethanol to the homogenate and vortex.

    • Add 1 mL of hexane:tert-butyl methyl ether (1:1, v/v) and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collection and Drying: Transfer the organic supernatant to a new tube and evaporate to dryness under nitrogen.

  • Saponification (Optional, to hydrolyze carotenoid esters):

    • Reconstitute the dried extract in 1 mL of ethanol containing 5% (w/v) potassium hydroxide.

    • Incubate at room temperature in the dark for 2 hours or overnight.

    • Add 1 mL of water and re-extract the carotenoids with 1 mL of the hexane mixture.

    • Wash the organic phase with water until the pH is neutral.

    • Dry the final organic phase under nitrogen.

  • Reconstitution: Reconstitute the final dried extract in a known volume of HPLC mobile phase.

Protocol for HPLC Analysis of 2',3'-Anhydrolutein

This hypothetical method is based on established HPLC protocols for separating lutein and its isomers[6][7]. 2',3'-Anhydrolutein, being structurally similar to lutein but slightly less polar, would elute near lutein on a C18 column.

  • HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile, methanol, water, and ethyl acetate (e.g., 70:10:0.4:20 v/v/v/v)[7]. Gradient elution may also be employed for better separation from other carotenoids.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at approximately 448-450 nm, which is the characteristic absorption maximum for anhydrolutein.

  • Identification: Identification of the 2',3'-anhydrolutein peak would be based on its retention time relative to a purified standard (if available) and its characteristic absorption spectrum (with lambda max around 424, 448, and 477 nm).

  • Quantification: Quantification would be performed by creating a standard curve with a purified 2',3'-anhydrolutein standard. In the absence of a standard, semi-quantification can be done relative to a lutein standard, assuming a similar extinction coefficient.

Visualizations of Metabolic and Experimental Pathways

Metabolic Pathway of 2',3'-Anhydrolutein

Metabolic_Pathway Diet Dietary Lutein Lutein Lutein (in Intestine/Liver) Diet->Lutein Absorption Anhydrolutein 2',3'-Anhydrolutein Lutein->Anhydrolutein Metabolic Conversion (Dehydration) Dehydroretinol Dehydroretinol (Vitamin A2) Anhydrolutein->Dehydroretinol Further Metabolism (in fish) Tissues Distribution to Plasma, Liver, Adipose Tissue Anhydrolutein->Tissues Transport

Caption: Proposed metabolic pathway of 2',3'-anhydrolutein in animal models.

Experimental Workflow for Anhydrolutein Analysis

Experimental_Workflow Start Animal Model (e.g., Zebra Finch) Tissue Tissue Collection (Plasma, Liver) Start->Tissue Extraction Solvent Extraction (Ethanol/Hexane) Tissue->Extraction Dry Evaporation (under Nitrogen) Extraction->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute HPLC HPLC-PDA Analysis Reconstitute->HPLC Analysis Data Analysis HPLC->Analysis ID Identification (Retention Time, Spectrum) Analysis->ID Quant Quantification (Standard Curve) Analysis->Quant

Caption: General experimental workflow for analyzing 2',3'-anhydrolutein.

Signaling Pathways Modulated by the Precursor Lutein

Disclaimer: The following information pertains to lutein, the direct metabolic precursor of 2',3'-anhydrolutein. Currently, there is no published research on the specific signaling pathways modulated by 2',3'-anhydrolutein or its derivatives. The pathways described below are presented as potential areas of interest for future research into the biological activities of anhydrolutein.

Lutein is a well-studied carotenoid known for its potent antioxidant and anti-inflammatory properties. It exerts these effects by modulating key intracellular signaling pathways, primarily the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

  • Mechanism of Action: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like lutein, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription[1][8].

  • Lutein's Role: Lutein has been shown to promote the activation and nuclear translocation of Nrf2[1][4][8]. This activation can be mediated by upstream kinases such as Extracellular signal-regulated kinase (ERK)[1]. The activation of the Nrf2 pathway by lutein leads to the upregulation of several protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase[1][2][8]. This enhanced antioxidant defense system helps to mitigate cellular damage from reactive oxygen species (ROS).

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that governs the inflammatory response, cell survival, and proliferation.

  • Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, often mediated by ROS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it induces the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9][10].

  • Lutein's Role: Lutein has been demonstrated to suppress the activation of NF-κB[2][9]. By scavenging ROS, lutein can inhibit the initial trigger for NF-κB activation. It has also been shown to inhibit the phosphorylation of upstream kinases like p38 and JNK, which are involved in the NF-κB signaling cascade[9]. This inhibition results in a decreased production of inflammatory mediators, thereby exerting a potent anti-inflammatory effect.

Diagram of Lutein-Modulated Signaling Pathways

Signaling_Pathways cluster_0 Cytoplasm cluster_1 Nucleus Lutein Lutein ROS ROS Lutein->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex Lutein->Keap1_Nrf2 Promotes dissociation p38_JNK p38/JNK Lutein->p38_JNK Inhibits ROS->Keap1_Nrf2 Inhibits dissociation ROS->p38_JNK Activates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation IkB_NFkB IκB-NF-κB Complex NFkB_free NF-κB IkB_NFkB->NFkB_free NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation p38_JNK->IkB_NFkB Activates IKK (not shown) ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Upregulation Antioxidant_Genes->ROS Reduces Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes Upregulation Inflammatory_Genes->ROS Produces (via iNOS, etc.)

Caption: Signaling pathways modulated by lutein, the precursor of 2',3'-anhydrolutein.

Conclusion and Future Directions

2',3'-Anhydrolutein is an endogenously produced metabolite of lutein found in specific animal models. Its formation via dehydration and subsequent potential conversion to vitamin A analogues highlights unique metabolic pathways that warrant further investigation. However, the current understanding is limited by a significant lack of quantitative data, which is essential for determining the physiological relevance of this compound. Furthermore, research into the metabolism of anhydrolutein derivatives and its direct effects on cellular signaling is non-existent.

Future research should prioritize:

  • Development of analytical standards for 2',3'-anhydrolutein and its potential derivatives to enable accurate quantification.

  • Pharmacokinetic studies in relevant animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • In vitro enzyme assays to identify and characterize the specific enzymes responsible for the conversion of lutein to anhydrolutein.

  • Cell-based assays to investigate whether 2',3'-anhydrolutein directly modulates signaling pathways such as Nrf2 and NF-κB, or if its biological activity is solely as an intermediate metabolite.

Addressing these research gaps will be crucial for drug development professionals and scientists to fully understand the role of 2',3'-anhydrolutein and its derivatives in animal physiology and their potential as therapeutic agents.

References

Anhydrolutein II: A Technical Guide to Antioxidant Capacity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant properties of anhydrolutein II, also known as 3'-dehydrolutein. This compound is a metabolite of lutein and zeaxanthin that accumulates in the human retina[1][2]. As oxidative stress is a key factor in the pathogenesis of various diseases, including age-related macular degeneration (AMD), understanding the antioxidant capabilities of retinal carotenoids is of paramount importance. This document synthesizes available quantitative data, details the underlying mechanisms of action, and provides comprehensive experimental protocols for assessing its antioxidant efficacy.

Quantitative Antioxidant Capacity

The antioxidant activity of a compound can be quantified through various assays that measure its ability to neutralize different types of reactive species. The primary quantitative data available for this compound focuses on its exceptional ability to quench singlet oxygen, a high-energy form of oxygen that is a major contributor to photo-oxidative damage.

A comparative analysis shows that this compound's singlet oxygen quenching ability is comparable to its parent carotenoids, lutein and zeaxanthin, which are well-established for their potent antioxidant properties[1][2][3].

CarotenoidAssay TypeMetricResultReference Compound(s)
This compound (Dehydrolutein) Singlet Oxygen QuenchingRate Constant (kq)0.77 x 1010 M-1s-1Lutein: 0.55 x 1010 M-1s-1Zeaxanthin: 1.23 x 1010 M-1s-1
LuteinLipid Peroxidation Inhibition (AAPH-induced)IC502.5 ± 0.7 µMLycopene (tBHP-induced): 2.2 ± 0.4 µM
LuteinFree Radical Scavenging (DPPH)EC50 (moles antioxidant / mole DPPH)3.29 ± 0.31Lycopene: 0.16 ± 0.01
ZeaxanthinHydroxyl Radical ScavengingEfficacyMore effective than LuteinLutein
ZeaxanthinSuperoxide Radical ScavengingEfficacyLess effective than Lycopene and β-caroteneLycopene, β-carotene

Mechanisms of Antioxidant Action

Carotenoids like this compound employ a dual strategy to combat oxidative stress: direct neutralization of reactive oxygen species (ROS) and indirect upregulation of the cell's endogenous antioxidant defense systems through signaling pathways.

Direct Scavenging Mechanisms

This is the first line of defense, where the carotenoid molecule directly interacts with and deactivates a reactive species.

  • Singlet Oxygen Quenching: Carotenoids are highly efficient quenchers of singlet oxygen (¹O₂)[4][5]. This occurs primarily through a physical quenching mechanism, where the carotenoid absorbs the excess energy from ¹O₂ and dissipates it harmlessly as heat, returning to its ground state unchanged and ready to quench another molecule[6]. A less common chemical quenching mechanism can also occur, where the carotenoid is oxidized in the process[4][6]. The high rate constant for this compound (Table 1) underscores its potency in this direct, protective role[1][2].

  • Free Radical Scavenging: Carotenoids can also scavenge free radicals, such as peroxyl, hydroxyl, and superoxide radicals[7][8]. This typically involves the donation of an electron or hydrogen atom from the carotenoid's conjugated double bond system to the radical, thereby neutralizing it. Studies on related carotenoids show they are particularly effective against hydroxyl radicals[7][8].

cluster_main Core Antioxidant Mechanisms of this compound cluster_direct Direct Scavenging cluster_indirect Indirect Cellular Defense (Inferred) A This compound B Singlet Oxygen Quenching (Physical & Chemical) A->B Direct Interaction C Free Radical Scavenging (e.g., •OH, ROO•) A->C Direct Interaction D Activation of Nrf2 Signaling Pathway A->D Cellular Uptake

Core antioxidant mechanisms of this compound.
Indirect Mechanisms: Activation of Cellular Signaling Pathways

Beyond direct scavenging, there is substantial evidence that carotenoids activate signaling pathways that bolster the cell's intrinsic antioxidant capabilities. While this has been demonstrated for lutein and zeaxanthin, it is a probable mechanism for this compound as well.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response[9].

  • Under Normal Conditions: Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation[9].

  • Activation by Antioxidants: Antioxidants like carotenoids can induce a conformational change in Keap1, disrupting the Keap1-Nrf2 bond. This stabilizes Nrf2, allowing it to translocate into the nucleus[10][11].

  • Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This initiates the transcription of a suite of protective phase II antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[10][12].

This indirect mechanism provides a sustained and amplified antioxidant effect, enhancing the cell's overall resilience to oxidative stress long after the initial antioxidant molecule has been metabolized.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anhydrolutein This compound (or other carotenoid) Keap1_Nrf2 Keap1-Nrf2 Complex Anhydrolutein->Keap1_Nrf2 disrupts binding Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation normal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates start Start prep_dpph Prepare 0.1 mM DPPH Working Solution (in Methanol) start->prep_dpph prep_sample Prepare Serial Dilutions of this compound and Positive Control start->prep_sample reaction Mix DPPH Solution with Sample/Control/Blank (e.g., 200µL + 20µL) prep_dpph->reaction prep_sample->reaction incubation Incubate in Dark (Room Temp, 30 min) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition vs. Control measurement->calculation end Determine IC50 Value calculation->end

References

Methodological & Application

Application Notes and Protocols for the Extraction of Anhydrolutein II from Avian Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrolutein II, identified in scientific literature as 2',3'-anhydrolutein, is a metabolite of the dietary carotenoid lutein.[1][2] It has been identified in various tissues of avian species, notably in the serum and liver of the zebra finch (Taeniopygia guttata).[1][2] As a derivative of a crucial carotenoid, the study of anhydrolutein's distribution and concentration in avian tissues is of interest for understanding carotenoid metabolism, physiological functions, and its potential as a biomarker. These application notes provide detailed protocols for the extraction, identification, and quantification of this compound from diverse avian tissues, including retina, liver, and feathers. The methodologies are synthesized from established carotenoid extraction techniques and are intended to provide a robust framework for researchers.

Quantitative Data Summary

The concentration of carotenoids, including anhydrolutein, can vary significantly depending on the avian species, tissue type, diet, and individual health. The following table summarizes representative quantitative data for anhydrolutein and related carotenoids in select avian tissues.

CarotenoidAvian SpeciesTissueConcentration (mean ± SE)Reference
AnhydroluteinZebra Finch (Taeniopygia guttata)SerumMajor carotenoid present[1][2]
AnhydroluteinZebra Finch (Taeniopygia guttata)LiverMajor carotenoid present[1][2]
AnhydroluteinZebra Finch (Taeniopygia guttata)Adipose TissuePresent, but not exceeding lutein and zeaxanthin levels[2]
AnhydroluteinZebra Finch (Taeniopygia guttata)Egg YolkPresent, but not exceeding lutein and zeaxanthin levels[2]
LuteinChicken (Gallus gallus domesticus)Liver~10.4 µg/g (quantified using ultrasound-assisted solvent extraction)[3]
LuteinQuail (Coturnix japonica)RetinaPresent, quantified in ng/retina[4]
ZeaxanthinQuail (Coturnix japonica)RetinaPresent, quantified in ng/retina[4]

Experimental Protocols

The following protocols are designed for the extraction and quantification of this compound from various avian tissues. Given that anhydrolutein is a xanthophyll, the protocols are adapted from methods optimized for other xanthophylls like lutein and zeaxanthin.

Protocol 1: Extraction of this compound from Avian Liver and Retina

This protocol is adapted from methodologies for extracting carotenoids from soft tissues rich in lipids and esters.[3][4]

Materials:

  • Avian liver or retinal tissue

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Methanol

  • Hexane:tert-methyl butyl ether (1:1, v/v)

  • 0.2 M Sodium Hydroxide (NaOH) in methanol

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Tissue Homogenization:

    • Excise the liver or retinal tissue and immediately place it in ice-cold PBS.

    • Weigh the tissue and record the wet weight.

    • Homogenize the tissue in a minimal volume of PBS.

  • Initial Pigment Extraction:

    • To the tissue homogenate, add 1 mL of methanol and vortex thoroughly.

    • Add 2 mL of hexane:tert-methyl butyl ether (1:1, v/v) and vortex for 2 minutes.

    • Add 2 mL of distilled water and vortex for another minute.

    • Centrifuge the mixture at 3000 rpm for 5 minutes to separate the phases.

    • Carefully collect the upper organic phase containing the carotenoids into a clean tube.

    • Repeat the extraction with another 2 mL of hexane:tert-methyl butyl ether and pool the organic phases.

    • Dry the pooled extract under a gentle stream of nitrogen gas.

  • Saponification (Ester Hydrolysis):

    • Carotenoids in avian tissues are often esterified with fatty acids and must be hydrolyzed.[4]

    • Resuspend the dried extract in 2 mL of 0.2 M NaOH in methanol.

    • Incubate the mixture in the dark at room temperature for 4 hours.[5]

  • Extraction of Saponified Carotenoids:

    • After incubation, add 2 mL of hexane:tert-methyl butyl ether (1:1, v/v) and 2 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge at 3000 rpm for 5 minutes.

    • Collect the upper organic phase.

    • Repeat the extraction twice and pool the organic phases.

    • Pass the pooled organic phase through a small column of anhydrous sodium sulfate to remove any residual water.

    • Dry the final extract under a stream of nitrogen gas.

  • Quantification by HPLC:

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., 200 µL).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject an aliquot (e.g., 20 µL) into an HPLC system equipped with a C18 reverse-phase column.

    • Use a mobile phase suitable for carotenoid separation, such as a gradient of methanol, methyl-tert-butyl ether, and water.

    • Monitor the eluent at approximately 450 nm.

    • Identify and quantify this compound based on its retention time and absorption spectrum compared to a standard, if available, or by comparison with published data.

Protocol 2: Extraction of this compound from Avian Feathers

This protocol is based on methods developed for the challenging extraction of carotenoids from the keratin matrix of feathers.[6][7]

Materials:

  • Avian feathers

  • Methanol

  • Acidified pyridine

  • Zirconium or stainless steel beads (for mechanical disruption)

  • Microtube homogenizer

  • Water bath

  • HPLC system as described in Protocol 1

Procedure:

  • Feather Preparation:

    • Clean the feathers by gently wiping with ethanol to remove surface contaminants.

    • Cut the colored portions of the feather barbs into small pieces.

    • Weigh the feather sample.

  • Pigment Extraction (Thermochemical Method):

    • Place the feather pieces in a glass vial and add a minimal volume of acidified pyridine to fully immerse them.

    • Heat the vial in a water bath at 97°C for approximately 2 hours.[8]

    • Cool the sample to room temperature.

    • Alternative Mechanical Disruption: Place feather pieces in a microtube with beads and methanol and homogenize.[7]

  • Solvent Extraction:

    • Add methanol to the pyridine extract and vortex.

    • Follow with the addition of hexane:tert-methyl butyl ether and water as described in Protocol 1 (steps 2.2-2.5) to partition the carotenoids into the organic phase.

    • Dry the extract under nitrogen.

  • Saponification and Final Purification:

    • If esterified carotenoids are suspected, perform saponification as described in Protocol 1 (step 3).

    • Follow with the extraction of saponified carotenoids as in Protocol 1 (step 4).

  • Quantification by HPLC:

    • Proceed with HPLC analysis as detailed in Protocol 1 (step 5).

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow start Avian Tissue Sample (Liver, Retina, Feathers) homogenization 1. Tissue Homogenization (Mechanical or Chemical) start->homogenization extraction1 2. Initial Solvent Extraction (e.g., Hexane:MTBE) homogenization->extraction1 saponification 3. Saponification (Hydrolysis of Esters with NaOH/KOH) extraction1->saponification Dried Extract extraction2 4. Re-extraction of Carotenoids saponification->extraction2 drying 5. Drying and Concentration (Under Nitrogen Stream) extraction2->drying reconstitution 6. Reconstitution in Mobile Phase drying->reconstitution hplc 7. HPLC Analysis (C18 Column, ~450 nm Detection) reconstitution->hplc quantification Quantification of this compound hplc->quantification identification Identification by Retention Time and Absorption Spectrum hplc->identification

Caption: Workflow for this compound extraction and analysis.

Logical Relationship of this compound to Lutein

Lutein_Metabolism diet Dietary Lutein absorption Intestinal Absorption diet->absorption metabolism Metabolic Conversion (Presumed in Liver) absorption->metabolism Transport via Circulation anhydrolutein This compound (2',3'-anhydrolutein) metabolism->anhydrolutein deposition Tissue Deposition anhydrolutein->deposition Transport via Circulation tissues Avian Tissues (Serum, Liver, Feathers) deposition->tissues

Caption: Metabolic origin of this compound from dietary lutein.

References

Synthesis and In Vitro Evaluation of Anhydrolutein II: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrolutein II is a dehydrated derivative of lutein, a prominent carotenoid found in various fruits and vegetables. While lutein has been extensively studied for its antioxidant, anti-inflammatory, and eye health-promoting properties, research on its metabolites and derivatives, such as this compound, is still emerging. This document provides detailed application notes and protocols for the synthesis of this compound and proposes a framework for its in vitro evaluation, addressing the current landscape of available scientific literature. Due to the limited number of studies specifically focused on isolated this compound, this guide combines established methods for the synthesis of related compounds with proposed protocols for in vitro studies based on the known biological activities of its precursor, lutein.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed dehydration of lutein. This process generally yields a mixture of anhydrolutein isomers, primarily Anhydrolutein I, II, and III. The selective synthesis or isolation of pure this compound presents a significant challenge.

Protocol: Acid-Catalyzed Dehydration of Lutein

This protocol is adapted from methods described for the generation of anhydrolutein isomers.

Materials:

  • (3R, 3'R, 6'R)-Lutein

  • Acetone (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Hexane

  • Toluene

  • Column chromatography setup (Silica gel or C30 reverse-phase)

  • High-Performance Liquid Chromatography (HPLC) system with a C30 column

Procedure:

  • Dissolve (3R, 3'R, 6'R)-Lutein in anhydrous acetone.

  • Add 2% (v/v) concentrated sulfuric acid to the lutein solution while stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or HPLC to observe the formation of anhydrolutein isomers. The reaction progress is influenced by temperature and time, with higher temperatures potentially favoring the formation of Anhydrolutein III.

  • Once the desired conversion is achieved, neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the carotenoids with a mixture of hexane and toluene.

  • Wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification:

The purification of this compound from the isomeric mixture is the most critical and challenging step. HPLC is the recommended method for achieving high purity.

  • Column Chromatography (Initial Separation): Perform an initial separation of the crude mixture using silica gel column chromatography with a hexane-toluene gradient to separate the different anhydrolutein fractions.

  • Preparative HPLC (Fine Purification): Utilize a preparative HPLC system equipped with a C30 reverse-phase column. A mobile phase gradient of methanol, methyl-tert-butyl ether (MTBE), and water is often effective for separating carotenoid isomers. The exact gradient conditions will need to be optimized.[1]

  • Collect the fraction corresponding to this compound based on its retention time and spectral characteristics.

  • Confirm the identity and purity of the isolated this compound using LC-MS and NMR spectroscopy.

Logical Relationship: Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Lutein Lutein in Acetone Acid 2% H₂SO₄ Lutein->Acid Reaction Acid-Catalyzed Dehydration Acid->Reaction Neutralization Neutralization (NaHCO₃) Reaction->Neutralization Extraction Extraction Neutralization->Extraction Crude Crude Anhydrolutein Mixture Extraction->Crude ColumnChrom Column Chromatography Crude->ColumnChrom HPLC Preparative HPLC (C30 column) ColumnChrom->HPLC Anhydro_II Pure this compound HPLC->Anhydro_II

Caption: Workflow for the synthesis and purification of this compound.

In Vitro Studies of this compound

Direct in vitro studies on isolated this compound are scarce. However, research on a closely related mixture termed "dehydrolutein" provides valuable insights into its potential antioxidant activity.[2][3][4] The following sections detail the known antioxidant properties of dehydrolutein and propose further in vitro studies for this compound based on the well-documented activities of its precursor, lutein.

Antioxidant Activity

Quantitative Data: Singlet Oxygen Quenching

A study comparing the antioxidant properties of dehydrolutein with lutein and zeaxanthin provides the following rate constants for singlet oxygen quenching.[2][3][4]

CompoundSinglet Oxygen Quenching Rate Constant (x 10¹⁰ M⁻¹s⁻¹)
Dehydrolutein0.77
Lutein0.55
Zeaxanthin1.23

Experimental Protocol: Singlet Oxygen Quenching Assay

This protocol is based on the time-resolved detection of singlet oxygen phosphorescence.

Materials:

  • Dehydrolutein, Lutein, and Zeaxanthin standards

  • Photosensitizer (e.g., Rose Bengal)

  • Solvent (e.g., benzene)

  • Laser flash photolysis system with a near-infrared detector

Procedure:

  • Prepare solutions of the carotenoids and the photosensitizer in the chosen solvent.

  • Excite the photosensitizer with a laser pulse to generate singlet oxygen.

  • Measure the time-resolved phosphorescence of singlet oxygen in the presence and absence of the carotenoids.

  • The quenching rate constant is determined from the decay kinetics of the singlet oxygen phosphorescence.

Proposed In Vitro Studies for this compound

Given the potent biological activities of lutein, it is hypothesized that its metabolite, this compound, may also possess significant antioxidant, anti-inflammatory, and cytotoxic properties. The following are proposed protocols for evaluating these activities.

1. Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various cell lines.

Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and normal cell lines (e.g., MCF-10A breast epithelial cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Culture the selected cell lines in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound in DMSO and dilute to various concentrations in the cell culture medium.

  • Treat the cells with different concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. Anti-inflammatory Activity

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on pro-inflammatory mediators in stimulated macrophages.

Protocol: Nitric Oxide (NO) and Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in 24-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate for 10 minutes. Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify NO production.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

Experimental Workflow: In Vitro Assays

G cluster_cytotoxicity Cytotoxicity Assay cluster_inflammation Anti-inflammatory Assay Cell_Culture_C Cell Culture (Cancer & Normal) Treatment_C This compound Treatment Cell_Culture_C->Treatment_C MTT MTT Assay Treatment_C->MTT IC50 IC50 Determination MTT->IC50 Cell_Culture_I RAW 264.7 Cell Culture Treatment_I This compound Pre-treatment Cell_Culture_I->Treatment_I LPS LPS Stimulation Treatment_I->LPS NO_Cytokine NO & Cytokine Measurement LPS->NO_Cytokine

Caption: Proposed experimental workflows for in vitro cytotoxicity and anti-inflammatory assays of this compound.

Potential Signaling Pathways

Based on the known mechanisms of action of lutein, this compound may modulate similar signaling pathways involved in oxidative stress and inflammation.[5][6] Further research is needed to confirm these interactions.

Potential Signaling Pathways Modulated by Carotenoids

G cluster_oxidative_stress Oxidative Stress Response cluster_inflammation_pathway Inflammatory Response ROS ROS Nrf2 Nrf2 ROS->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Anhydrolutein_II_ox This compound (Proposed) Anhydrolutein_II_ox->Nrf2 activates LPS_P LPS TLR4 TLR4 LPS_P->TLR4 NFkB NF-κB TLR4->NFkB Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Pro_inflammatory Anhydrolutein_II_inf This compound (Proposed) Anhydrolutein_II_inf->NFkB inhibits

Caption: Proposed signaling pathways potentially modulated by this compound.

Conclusion

The study of this compound is a promising area of research that extends our understanding of carotenoid bioactivity. While the synthesis and purification of pure this compound require careful optimization, the proposed in vitro protocols provide a solid foundation for investigating its potential as a cytotoxic, and anti-inflammatory agent. The insights gained from such studies will be invaluable for drug development professionals and researchers interested in the therapeutic applications of novel carotenoid derivatives.

References

Application Notes and Protocols: Anhydrolutein II as a Potential Biomarker in Avian Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrolutein II is a carotenoid that has been identified in several avian species, notably in the zebra finch (Taeniopygia guttata) and other estrildid finches.[1][2] Unlike dietary carotenoids such as lutein and zeaxanthin, this compound is not typically found in the avian diet.[1][2] Evidence strongly suggests that it is a metabolically derived product of dietary lutein.[1][2] This endogenous origin makes this compound a compelling candidate for a biomarker in avian studies, potentially reflecting individual differences in metabolic processes, physiological condition, and overall health.

Carotenoids, in general, are known to play various roles in birds, from pigmentation for sexual signaling to antioxidant and immunomodulatory functions.[3][4] The metabolic conversion of these dietary compounds into other forms can be influenced by an individual's health and genetic makeup.[3] Therefore, the levels of specific carotenoid metabolites like this compound could provide valuable insights into an individual's physiological state.

These application notes provide an overview of the current understanding of this compound in avian species and offer protocols for its quantification, laying the groundwork for further research into its utility as a biomarker.

This compound as a Potential Biomarker

The use of this compound as a biomarker is still an emerging area of research, and its precise physiological function has not yet been determined.[1][2] However, its characteristics suggest several potential applications:

  • Indicator of Lutein Metabolism: As a metabolic derivative of lutein, the concentration of this compound can serve as a direct indicator of the rate and efficiency of lutein processing in an individual bird.[1][2] Variations in these levels could be linked to genetic differences in metabolic pathways or the influence of external stressors on these pathways.

  • Potential Health and Condition Indicator: The conversion of lutein to this compound is an enzymatic process that may be energetically costly.[3] Therefore, the abundance of this compound could be linked to an individual's overall health and condition. For instance, healthier individuals may be able to allocate more resources to this metabolic conversion. While direct links to specific diseases are not yet established, carotenoid levels, in general, are often correlated with health status in birds.[4]

  • Marker for Oxidative Stress: The metabolic pathways of carotenoids are interconnected with the management of oxidative stress.[4] Future research may explore whether the production of this compound is up- or down-regulated in response to oxidative challenges, potentially making it a biomarker for oxidative stress levels.

Distribution of this compound in Avian Tissues

This compound has been identified in various tissues of the zebra finch, indicating its systemic distribution following its metabolic production.

Table 1: Distribution and Relative Abundance of this compound in Zebra Finch Tissues

TissuePresenceRelative AbundanceCitation
Plasma/Serum PresentMajor carotenoid[1][2]
Liver PresentMajor carotenoid[1][2]
Adipose Tissue PresentPresent, but does not exceed lutein and zeaxanthin concentrations.[1][2]
Egg Yolk PresentPresent, but does not exceed lutein and zeaxanthin concentrations.[1][2]
Feathers PresentA major pigment in the plumage.[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Avian Plasma using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for carotenoid analysis in avian samples.

1. Sample Collection and Handling:

  • Collect blood samples from the brachial or jugular vein using a heparinized capillary tube or syringe.

  • Immediately centrifuge the blood at 3,000 rpm for 10 minutes to separate the plasma.

  • Store the plasma at -80°C until analysis to prevent carotenoid degradation. Protect samples from light and oxygen as much as possible.

2. Carotenoid Extraction:

  • To 100 µL of plasma, add 100 µL of ethanol to precipitate proteins. Vortex for 30 seconds.

  • Add 500 µL of hexane or a hexane:tert-butyl methyl ether (1:1, v/v) solution.

  • Vortex vigorously for 2 minutes to extract the carotenoids.

  • Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer containing the carotenoids to a clean tube.

  • Repeat the extraction step with another 500 µL of the organic solvent to ensure complete recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the HPLC mobile phase.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV/Vis or photodiode array (PDA) detector is suitable.

  • Mobile Phase: A gradient elution is often used for separating a wide range of carotenoids. A common starting point is a mixture of methanol, acetonitrile, and water, with a gradient increasing the proportion of a less polar solvent like dichloromethane or methyl-tert-butyl ether.

  • Flow Rate: Typically 1 mL/min.

  • Detection: Monitor the absorbance at the maximum absorption wavelength for this compound, which is around 448 nm.[2] A PDA detector is recommended to obtain the full absorption spectrum for positive identification.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. If a commercial standard is unavailable, relative quantification can be performed by comparing peak areas to an internal standard (e.g., echinenone or a synthetic carotenoid).

Visualizations

Metabolic_Pathway Metabolic Conversion of Lutein to this compound Dietary_Lutein Dietary Lutein Absorbed_Lutein Absorbed Lutein (in circulation) Dietary_Lutein->Absorbed_Lutein Intestinal Absorption Metabolic_Conversion Metabolic Conversion (Enzymatic Dehydration) Absorbed_Lutein->Metabolic_Conversion Anhydrolutein_II This compound Metabolic_Conversion->Anhydrolutein_II

Caption: Proposed metabolic pathway of this compound from dietary lutein in avian species.

Experimental_Workflow Workflow for this compound Biomarker Analysis cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_interpretation Interpretation Sample_Collection 1. Blood Sample Collection (Avian Subject) Plasma_Separation 2. Plasma Separation (Centrifugation) Sample_Collection->Plasma_Separation Carotenoid_Extraction 3. Carotenoid Extraction (Liquid-Liquid Extraction) Plasma_Separation->Carotenoid_Extraction Sample_Concentration 4. Sample Concentration (Evaporation & Reconstitution) Carotenoid_Extraction->Sample_Concentration HPLC_Analysis 5. HPLC Analysis Sample_Concentration->HPLC_Analysis Data_Analysis 6. Data Analysis (Quantification & Comparison) HPLC_Analysis->Data_Analysis Biomarker_Correlation 7. Correlation with Health/Physiological Parameters Data_Analysis->Biomarker_Correlation

Caption: Experimental workflow for the analysis of this compound as a potential biomarker.

References

Application Note: Stability of Anhydrolutein II in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Anhydrolutein II, a dehydration product of lutein, is a carotenoid of increasing interest in biomedical and pharmaceutical research. Understanding its stability in various solvents is critical for the development of robust formulations and analytical methods. This document provides a comprehensive overview of the stability of this compound, including detailed protocols for stability testing and data presentation guidelines. While direct stability data for this compound is limited, this note extrapolates from the known stability of its parent compound, lutein, to provide a foundational understanding. The protocols outlined herein are based on established methods for carotenoid stability assessment and are intended to guide researchers in generating reliable stability data for this compound.

Introduction

This compound is a carotenoid formed through the acid-catalyzed dehydration of lutein[1]. Like other carotenoids, it possesses a polyene backbone that is susceptible to degradation by factors such as light, heat, oxygen, and extreme pH[2][3]. The choice of solvent can significantly impact the stability of carotenoids, influencing their solubility, aggregation state, and susceptibility to oxidative or isomeric changes[4][5]. This application note provides a framework for assessing the stability of this compound in a range of common laboratory solvents.

Factors Affecting this compound Stability

The stability of this compound is influenced by several factors inherent to the solvent and the storage conditions:

  • Solvent Polarity: The polarity of the solvent affects the solubility and aggregation state of carotenoids, which in turn can influence their stability.

  • Presence of Oxygen: Dissolved oxygen can lead to oxidative degradation of the polyene chain.

  • Exposure to Light: UV and visible light can induce photo-oxidation and cis-trans isomerization.

  • Temperature: Elevated temperatures accelerate the rate of degradation reactions.

  • pH: Acidic or alkaline conditions can catalyze degradation, including further dehydration or isomerization[1][2].

Predicted Stability of this compound in Common Solvents

Based on studies of lutein and other carotenoids, the following table summarizes the predicted relative stability of this compound in various solvents. Note: This data is illustrative and should be confirmed by experimental testing as outlined in Section 4.

SolventPredicted StabilityRationale
Tetrahydrofuran (THF)GoodHigh solubility for carotenoids[4].
TolueneGoodA common solvent for carotenoids, offering good solubility.
DichloromethaneModerateGood solubility, but the presence of chlorine can potentially contribute to degradation.
AcetoneModerateUsed in the synthesis of anhydroluteins, but its reactivity can be a concern for long-term stability[1].
EthanolModerate to PoorThe presence of a hydroxyl group and potential for water content can affect stability.
MethanolModerate to PoorSimilar to ethanol, its polarity and potential water content can be detrimental.
AcetonitrileModerate to PoorOften used in HPLC mobile phases, but long-term stability may be compromised.
HexanePoorLow solubility for xanthophylls like lutein, which may lead to precipitation and degradation[4].
CyclohexanoneVery PoorKnown to cause significant degradation of lutein[4].

Experimental Protocols

Protocol for Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound (crystalline or as a concentrated stock)

  • Selected solvents (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare saturated solutions of this compound in each test solvent by adding an excess of the compound to a known volume of the solvent.

  • Vortex the solutions vigorously for 2 minutes.

  • Equilibrate the solutions at a controlled temperature (e.g., 25 °C) for 24 hours in the dark to ensure saturation.

  • Centrifuge the solutions to pellet any undissolved solid.

  • Carefully collect the supernatant and dilute it with the respective solvent to a concentration within the linear range of the spectrophotometer.

  • Measure the absorbance at the λmax of this compound (approximately 450-480 nm, requires experimental determination).

  • Calculate the concentration using the Beer-Lambert law (an experimentally determined extinction coefficient will be required for absolute quantification).

Protocol for Stability Testing (Forced Degradation)

Objective: To evaluate the stability of this compound in different solvents under accelerated (forced) degradation conditions.

Materials:

  • This compound stock solution of known concentration

  • Selected solvents (HPLC grade)

  • HPLC or UPLC system with a photodiode array (PDA) detector

  • C18 or C30 reverse-phase HPLC column

  • Incubators/ovens

  • UV light chamber

  • pH meter

Procedure:

  • Sample Preparation: Prepare solutions of this compound in each test solvent at a known concentration (e.g., 10 µg/mL). Protect all solutions from light.

  • Stress Conditions:

    • Thermal Stress: Incubate aliquots of each solution at elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C) in the dark.

    • Photostability: Expose aliquots to a controlled UV light source (e.g., ICH option 1 or 2). Wrap control samples in aluminum foil.

    • Acidic/Basic Hydrolysis: Add a small volume of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the solutions.

    • Oxidative Stress: Add a small volume of an oxidizing agent (e.g., 3% H₂O₂) to the solutions.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis:

    • Immediately analyze the samples by HPLC-PDA.

    • Use a suitable mobile phase to achieve good separation of this compound from its degradation products. A gradient elution with a C18 or C30 column is recommended.

    • Monitor the peak area of this compound at its λmax.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Solubility of this compound in Various Solvents at 25 °C (Illustrative)

SolventSolubility (mg/mL)
Tetrahydrofuran[Insert Experimental Value]
Toluene[Insert Experimental Value]
Dichloromethane[Insert Experimental Value]
Acetone[Insert Experimental Value]
Ethanol[Insert Experimental Value]
Methanol[Insert Experimental Value]
Acetonitrile[Insert Experimental Value]
Hexane[Insert Experimental Value]

Table 2: Stability of this compound in Different Solvents under Thermal Stress (60 °C) (Illustrative)

Solvent% Remaining after 8 hours% Remaining after 24 hours
Tetrahydrofuran[Insert Experimental Value][Insert Experimental Value]
Toluene[Insert Experimental Value][Insert Experimental Value]
Dichloromethane[Insert Experimental Value][Insert Experimental Value]
Ethanol[Insert Experimental Value][Insert Experimental Value]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Solutions in Various Solvents thermal Thermal Stress (40°C, 60°C, 80°C) prep->thermal Expose to Stress photo Photostability (UV Light) prep->photo Expose to Stress ph Acid/Base Hydrolysis (0.1M HCl / 0.1M NaOH) prep->ph Expose to Stress oxidative Oxidative Stress (3% H2O2) prep->oxidative Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) thermal->sampling photo->sampling ph->sampling oxidative->sampling hplc HPLC-PDA Analysis sampling->hplc data Data Processing and Kinetic Analysis hplc->data

Caption: Experimental workflow for this compound stability testing.

degradation_pathway Lutein Lutein Anhydrolutein_II This compound Lutein->Anhydrolutein_II  Acid-catalyzed  Dehydration Degradation_Products Oxidation & Isomerization Products Anhydrolutein_II->Degradation_Products  Light, Heat,  Oxygen

Caption: Postulated degradation pathway of Lutein to this compound and its subsequent degradation.

Conclusion

The stability of this compound is a critical parameter for its application in research and development. This application note provides a comprehensive guide for researchers to systematically evaluate the stability of this compound in various solvents. By following the detailed protocols and data presentation guidelines, researchers can generate robust and comparable stability data, which will be invaluable for formulation development, analytical method validation, and ensuring the overall quality of this compound-containing products. It is strongly recommended that the predicted stabilities are experimentally verified for the specific conditions and solvent systems being used.

References

Application Notes and Protocols for the Isolation of Anhydrolutein II from Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anhydrolutein II is a carotenoid derived from the dehydration of lutein. Carotenoids are a class of natural pigments found in plants and other photosynthetic organisms.[1][2] this compound, with the molecular formula C40H54O, is of interest to researchers for its potential biological activities and as a reference standard in food and pharmaceutical analysis.[3] The isolation of pure this compound from complex biological matrices, such as plant tissues, requires a multi-step approach to remove interfering compounds like chlorophylls, lipids, and other carotenoids.[4][5] This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers, scientists, and drug development professionals.

Core Principles of Isolation

The isolation of this compound from biological samples generally involves three key stages:

  • Extraction: Utilizing organic solvents to solubilize carotenoids from the sample matrix.

  • Saponification: A crucial step to hydrolyze esterified carotenoids and remove chlorophylls and lipids by converting them into water-soluble soaps.

  • Chromatographic Purification: High-performance liquid chromatography (HPLC) is often employed for the final purification to separate this compound from other structurally similar carotenoids.[6][7]

Experimental Protocols

Protocol 1: Extraction and Saponification from Plant Material

This protocol is adapted from established methods for carotenoid extraction from plant sources like marigold flowers or leafy greens.[4][5]

Materials and Reagents:

  • Dried and powdered plant material (e.g., marigold petals)

  • Tetrahydrofuran (THF), HPLC grade

  • Ethanol (95%), food grade or HPLC grade

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hexane, HPLC grade

  • Dichloromethane, HPLC grade

  • Sodium sulfate, anhydrous

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Homogenization and Extraction:

    • To 100 g of dried plant powder, add 500 mL of a 1:1 (v/v) mixture of THF and ethanol.

    • Homogenize the mixture for 15-20 minutes at room temperature.

  • Saponification:

    • Prepare a 10% (w/v) solution of KOH or NaOH in ethanol.

    • Add the alkaline solution to the plant homogenate to achieve a final concentration of 5% and to adjust the pH to approximately 12.[4]

    • Stir the mixture at room temperature for 2-3 hours in the dark to prevent carotenoid degradation.[8][9][10][11]

  • Phase Separation and Washing:

    • Transfer the saponified mixture to a separatory funnel.

    • Add 500 mL of hexane and 500 mL of 10% aqueous sodium chloride solution.

    • Shake vigorously and allow the layers to separate. The upper hexane layer will contain the carotenoids.

    • Collect the upper hexane layer.

    • Wash the hexane extract three times with deionized water to remove residual alkali and water-soluble impurities. The pH of the final wash should be neutral.[4]

  • Drying and Concentration:

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Filter the dried extract and concentrate it to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the purification of this compound from the crude extract obtained in Protocol 1. The selection of a C30 column is recommended for its excellent ability to separate carotenoid isomers.[7]

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) detector

  • C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)

  • Mobile Phase B: Methanol/Methyl-tert-butyl ether (7:93, v/v/v)

  • A gradient elution may be necessary to achieve optimal separation. A typical starting point is a linear gradient from 100% A to 100% B over 30 minutes.

Procedure:

  • Sample Preparation:

    • Redissolve the concentrated crude extract from Protocol 1 in a small volume of the initial mobile phase (e.g., 1-2 mL of Mobile Phase A).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature to 20-25°C.

    • Set the flow rate to 1.0 mL/min.

    • Monitor the elution at the absorbance maximum for this compound (approximately 440-450 nm).

    • Inject the prepared sample onto the HPLC system.

  • Fraction Collection:

    • Collect the fractions corresponding to the this compound peak based on the chromatogram.

    • Pool the collected fractions.

  • Final Concentration:

    • Evaporate the solvent from the pooled fractions under a stream of nitrogen or using a rotary evaporator at low temperature.

    • Store the purified this compound at -20°C or lower in the dark to prevent degradation.

Data Presentation

Table 1: Typical Yield and Purity of Carotenoids from Plant Extracts

ParameterValueSource/Method
Crude Carotenoid Extract Yield 5-10 g per 100 g of dried marigold petalsSolvent Extraction & Saponification[4]
Purity of Crude Extract 60-70% total carotenoidsHPLC-UV/Vis
Purity after HPLC Purification >95%Reversed-phase HPLC[4]

Note: The yield of this compound will be a fraction of the total carotenoids and is dependent on the specific biological source.

Table 2: HPLC Parameters for this compound Purification

ParameterCondition
Column C30 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A Methanol/MTBE/Water (81:15:4)
Mobile Phase B Methanol/MTBE (7:93)
Flow Rate 1.0 mL/min
Detection Wavelength 445 nm
Column Temperature 25°C

Visualizations

Anhydrolutein_II_Isolation_Workflow cluster_extraction Step 1: Extraction & Saponification cluster_purification Step 2: HPLC Purification plant_material Dried Plant Material homogenization Homogenization (THF/Ethanol) plant_material->homogenization saponification Saponification (KOH/Ethanol) homogenization->saponification phase_separation Phase Separation (Hexane/Water) saponification->phase_separation crude_extract Crude Carotenoid Extract phase_separation->crude_extract sample_prep Sample Preparation (Redissolve & Filter) crude_extract->sample_prep hplc Reversed-Phase HPLC (C30 Column) sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection pure_anhydrolutein Purified this compound fraction_collection->pure_anhydrolutein

Caption: Workflow for the isolation of this compound.

The successful isolation of this compound from complex biological samples hinges on a systematic approach involving efficient extraction, removal of interfering substances through saponification, and high-resolution purification using HPLC. The provided protocols offer a robust framework for obtaining high-purity this compound suitable for research and development purposes. It is crucial to handle carotenoids under subdued light and low-temperature conditions whenever possible to minimize degradation and ensure the integrity of the final product. Further optimization of the HPLC mobile phase and gradient may be required depending on the specific composition of the crude extract.

References

Application Notes and Protocols for the Quantification of Anhydrolutein II in Poultry Feed and Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of anhydrolutein II in poultry feed and supplements. This compound is a dehydration product of lutein, a key carotenoid used in poultry feed for pigmentation and as an antioxidant. The formation of this compound can occur during feed processing and storage, particularly under acidic conditions, potentially impacting the nutritional quality and pigmentation efficacy of the feed. Accurate quantification of this compound is therefore crucial for quality control and research in animal nutrition and drug development.

The methodologies described herein are based on established principles of carotenoid analysis, adapted for the specific quantification of this compound. These protocols are intended for use by professionals with a working knowledge of analytical chemistry and laboratory safety procedures.

Data Presentation

As specific quantitative data for this compound in poultry feed and supplements is not widely available in published literature, the following table presents illustrative data to demonstrate a clear and structured format for reporting analytical results. This format allows for easy comparison between different samples or treatments.

Table 1: Illustrative Quantitative Data for this compound in Poultry Feed and Supplement Samples

Sample IDSample TypeLutein (mg/kg)This compound (mg/kg)% this compound of Total Luteinoids*
PF-001Complete Feed (Pelleted)75.24.86.0%
PF-002Complete Feed (Mash)80.11.51.8%
PS-001Lutein Supplement (Beadlet)495025.30.5%
PS-002Lutein Supplement (Liquid)510078.91.5%

*Total Luteinoids calculated as the sum of Lutein and this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and quantification of this compound from poultry feed and supplement matrices using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).

Protocol 1: Sample Preparation and Extraction

This protocol describes the extraction of carotenoids, including this compound, from poultry feed and supplements. Saponification is included to hydrolyze lutein esters, which are often present in supplements, to free lutein, and to remove interfering lipids.

Materials:

  • Poultry feed or supplement sample

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Ethanol (95%)

  • Toluene (HPLC grade)

  • Potassium hydroxide (KOH)

  • Butylated hydroxytoluene (BHT)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Mortar and pestle or analytical grinder

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • Vortex mixer

  • Amber glass vials

Procedure:

  • Sample Homogenization: Grind the poultry feed or supplement sample to a fine powder using a mortar and pestle or an analytical grinder to ensure homogeneity.

  • Weighing: Accurately weigh approximately 2-5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of an extraction solvent mixture of hexane:acetone:ethanol:toluene (10:7:6:7, v/v/v/v) containing 0.1% BHT to the sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Place the tube in a sonicator bath for 15 minutes to enhance extraction efficiency.

  • Saponification (for samples containing esters):

    • Add 2 mL of 40% (w/v) methanolic KOH to the extract.

    • Vortex for 30 seconds and then place the tube in a water bath at 56°C for 20 minutes with occasional shaking.

    • Cool the tube rapidly in an ice bath.

  • Liquid-Liquid Partition:

    • Add 15 mL of deionized water to the tube and vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the carotenoids to a clean tube.

    • Repeat the extraction of the lower aqueous phase twice more with 10 mL of hexane each time.

    • Pool all hexane extracts.

  • Washing: Wash the pooled hexane extract by adding an equal volume of deionized water, gently inverting the tube several times, and discarding the lower aqueous layer. Repeat this washing step 2-3 times to remove any residual alkali.

  • Drying and Reconstitution:

    • Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen using a rotary evaporator at a temperature not exceeding 40°C.

    • Immediately reconstitute the residue in a known volume (e.g., 2 mL) of the initial HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an amber HPLC vial.

Protocol 2: HPLC-DAD Quantification of this compound

This protocol outlines the chromatographic conditions for the separation and quantification of this compound. A C30 column is recommended for optimal separation of carotenoid isomers.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • Reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: Methanol:Water (98:2, v/v) with 0.1% triethylamine

  • Mobile Phase B: Methyl tert-butyl ether (MTBE)

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection: Diode Array Detector monitoring at 450 nm and 472 nm. UV-Vis spectra from 250-600 nm should be recorded for peak identification.

Quantification:

  • Standard Preparation: Prepare a series of standard solutions of this compound (if available) and lutein in the mobile phase at known concentrations.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration for each analyte.

  • Sample Analysis: Inject the prepared sample extracts.

  • Calculation: Identify and integrate the peaks corresponding to lutein and this compound based on their retention times and UV-Vis spectra compared to the standards. Calculate the concentration of each analyte in the sample using the calibration curve. The concentration in the original sample (mg/kg) can be calculated using the following formula:

    Concentration (mg/kg) = (C x V) / M

    Where:

    • C = Concentration from calibration curve (mg/L)

    • V = Final volume of the reconstituted extract (L)

    • M = Mass of the initial sample (kg)

Visualizations

Formation of this compound

This compound is formed from the acid-catalyzed dehydration of lutein. This process involves the loss of a water molecule from the ε-ring of the lutein structure.

G Lutein Lutein (in feed) Anhydrolutein_II This compound Lutein->Anhydrolutein_II Acid-catalyzed Dehydration (-H₂O)

Caption: Formation pathway of this compound from Lutein.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in poultry feed and supplements.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization (Grinding) Extraction 2. Solvent Extraction (Hexane:Acetone:EtOH:Toluene) Homogenization->Extraction Saponification 3. Saponification (KOH, 56°C) Extraction->Saponification Partition 4. Liquid-Liquid Partition Saponification->Partition Drying 5. Drying and Reconstitution Partition->Drying HPLC 6. HPLC-DAD Analysis (C30 Column) Drying->HPLC Quantification 7. Quantification (Calibration Curve) HPLC->Quantification

Caption: Experimental workflow for this compound quantification.

Application Notes and Protocols: Anhydrolutein II in Retinal Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anhydrolutein II, a carotenoid structurally related to lutein, is emerging as a molecule of interest in retinal cell research. While the precise nomenclature and differentiation from related compounds like dehydrolutein are still under investigation, studies on these lutein derivatives provide valuable insights into their potential roles in retinal health. This document outlines the current understanding of this compound and its analogs in retinal cell studies, providing detailed application notes, experimental protocols, and a summary of quantitative data. The primary focus of the available research has been on dehydrolutein, which is found in significant concentrations in the retina and is considered a metabolite of lutein.[1][2] These notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel carotenoids for ocular diseases.

The retina is highly susceptible to oxidative damage due to its high oxygen consumption, exposure to light, and rich content of polyunsaturated fatty acids. Carotenoids like lutein and zeaxanthin are known to accumulate in the macula, where they are thought to provide protection by filtering blue light and quenching reactive oxygen species.[3] this compound and its related compounds are being explored for similar protective effects.

Mechanism of Action

The primary proposed mechanism of action for this compound and its analogs in retinal cells is their potent antioxidant activity.[2][4] Like other carotenoids, they can quench singlet oxygen and scavenge other reactive oxygen species, thereby protecting retinal cells from oxidative stress-induced damage.[1][2][4] This is particularly relevant in conditions like age-related macular degeneration (AMD), where oxidative stress is a key pathological factor.

Quantitative Data

The antioxidant properties of dehydrolutein, a compound closely related to or synonymous with this compound, have been quantitatively assessed and compared to the well-studied retinal carotenoids, lutein and zeaxanthin.

ParameterDehydroluteinLuteinZeaxanthinReference
Singlet Oxygen Quenching Rate Constant (x 10¹⁰ M⁻¹s⁻¹) 0.770.551.23[1][2]
Inhibition of all-trans-retinal-mediated photo-oxidation in liposomes (at 10 µM) 34%30%45%[1]
Inhibition of rose-bengal-mediated photo-oxidation in liposomes (at 40 µM) 97-98%97-98%97-98%[1]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of this compound (as dehydrolutein) in retinal cell research.

Cell Culture of Human Retinal Pigment Epithelial Cells (ARPE-19)
  • Cell Line: ARPE-19 cells are a spontaneously arising human retinal pigment epithelial cell line.

  • Culture Medium: Dulbecco’s Modified Eagle’s Medium/Nutrient Mixture F-12 (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached using a 0.25% trypsin-EDTA solution, and re-seeded at a suitable dilution.

Photocytotoxicity Assay

This assay assesses the ability of this compound to protect retinal cells from light-induced damage in the presence of a photosensitizer.

  • Cell Plating: Seed ARPE-19 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-incubate cells with varying concentrations of this compound (or dehydrolutein) dissolved in a suitable solvent (e.g., DMSO) for a specified period (e.g., 24 hours). Control wells should receive the solvent alone.

    • Alternatively, for assessing extracellular protection, add this compound to the culture medium simultaneously with the photosensitizer.

  • Photosensitizer Addition: Add a photosensitizer such as Rose Bengal (e.g., 16 µM) or all-trans-retinal to the culture medium.

  • Light Exposure: Expose the cells to a light source of a specific wavelength and intensity for a defined duration. For Rose Bengal, green light (e.g., 542 ± 4 nm, 14.0 mW/cm²) is used. For all-trans-retinal, blue light (e.g., 404 ± 6 nm, 8.1 mW/cm²) is appropriate.[1]

  • Viability Assessment: After light exposure, remove the medium, wash the cells with PBS, and assess cell viability using a standard method like the MTT assay or by measuring the reductive activity of the cells.

Liposome Photo-oxidation Assay

This in vitro assay evaluates the antioxidant capacity of this compound in a lipid membrane environment.

  • Liposome Preparation:

    • Prepare liposomes from egg yolk phosphatidylcholine (EYPC) or a similar lipid mixture.

    • Incorporate a photosensitizer (e.g., all-trans-retinal) and varying concentrations of this compound into the liposome suspension.

  • Oxygen Consumption Monitoring:

    • Place the liposome suspension in a sealed chamber equipped with an oxygen electrode or a spin probe (e.g., mHCTPO) for oximetry.

  • Light Exposure: Irradiate the sample with light of a suitable wavelength to induce photo-oxidation (e.g., 404 ± 6 nm for all-trans-retinal).

  • Data Analysis: Monitor the rate of oxygen consumption over time. A decrease in the rate of oxygen consumption in the presence of this compound indicates its antioxidant activity.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed antioxidant signaling pathway of this compound in retinal cells and a typical experimental workflow for its evaluation.

G Proposed Antioxidant Mechanism of this compound in Retinal Cells cluster_stress Oxidative Stress Inducers Light Exposure Light Exposure Metabolic Activity Metabolic Activity ROS Reactive Oxygen Species (ROS) Metabolic Activity->ROS generates LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation causes Anhydrolutein This compound Anhydrolutein->ROS quenches Anhydrolutein->LipidPeroxidation inhibits CellDamage Retinal Cell Damage (e.g., Apoptosis) LipidPeroxidation->CellDamage leads to Protection Cellular Protection

Caption: Proposed antioxidant mechanism of this compound in retinal cells.

G Experimental Workflow for Evaluating this compound start Start culture Culture ARPE-19 Retinal Cells start->culture treatment Treat cells with This compound culture->treatment induce_stress Induce Oxidative Stress (e.g., Light Exposure + Photosensitizer) treatment->induce_stress in_vitro_assay In vitro Antioxidant Assay (Liposome Photo-oxidation) treatment->in_vitro_assay assess_viability Assess Cell Viability (e.g., MTT Assay) induce_stress->assess_viability analyze Analyze Data and Compare to Controls assess_viability->analyze in_vitro_assay->analyze end End analyze->end

Caption: Experimental workflow for evaluating this compound.

This compound and its analogs, such as dehydrolutein, demonstrate significant antioxidant properties that are comparable to, and in some aspects, potentially more effective than lutein in protecting against photo-oxidation. These findings suggest a promising role for these compounds in the prevention and mitigation of retinal diseases associated with oxidative stress. However, further research is required to elucidate the precise mechanisms of uptake, metabolism, and the specific signaling pathways modulated by this compound in retinal cells. The protocols and data presented here provide a foundation for researchers to further explore the therapeutic potential of this novel carotenoid.

References

Troubleshooting & Optimization

Technical Support Center: Anhydrolutein II Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anhydrolutein II extraction. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a carotenoid, an isomer formed through the dehydration of lutein. Like many carotenoids, it is sensitive to light, heat, and oxygen, which can lead to degradation and subsequent low yields during extraction.[1][2] The primary challenges in its extraction are preventing this degradation while efficiently separating it from the source matrix and other related compounds.

Q2: What are the general steps involved in extracting this compound?

The extraction process typically involves the following key stages:

  • Preparation of Source Material: This includes drying the material to prevent enzymatic degradation and grinding it into a fine powder to maximize the surface area for solvent contact.[3]

  • Extraction: The powdered material is mixed with an appropriate organic solvent to dissolve the this compound. This can be done through various methods like maceration, Soxhlet extraction, or more advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[4][5]

  • Purification: The resulting crude extract is purified to isolate this compound from other pigments and lipids. This is commonly achieved using column chromatography, often with a silica gel stationary phase.[3][6]

  • Quantification: High-Performance Liquid Chromatography (HPLC) is the most common and precise method for identifying and quantifying this compound in the final extract.[3][7]

Q3: Which solvents are most effective for this compound extraction?

This compound, being a carotenoid, is lipophilic and dissolves well in organic solvents. The choice of solvent is critical for achieving high efficiency.[1] Commonly used solvents for carotenoid extraction include:

  • Hexane

  • Acetone

  • Ethanol

  • Ethyl acetate

  • Methanol[1][8]

Often, a mixture of solvents, such as petroleum ether and acetone, is used to optimize extraction.[9] The ideal solvent should have high solubility for this compound while having low solubility for contaminants.[1]

Q4: How can I prevent the degradation of this compound during the process?

Carotenoids are susceptible to degradation from several factors. To maximize yield, it is crucial to:

  • Avoid High Temperatures: Overheating during extraction or solvent evaporation can destroy the compound.[3][10] Use a rotary evaporator at low, controlled temperatures for solvent removal.[3]

  • Limit Exposure to Light: Conduct experiments under subdued light or use amber-colored glassware to prevent photo-degradation.[2]

  • Minimize Oxygen Exposure: Oxygen can cause oxidation. Work quickly and consider flushing storage containers with an inert gas like nitrogen or argon.[1][2]

  • Control pH: Extreme pH levels can lead to degradation. Lutein, its precursor, is more stable at a neutral or slightly alkaline pH (7-8).[11]

Troubleshooting Guide for Low this compound Yield

Low yield is a frequent issue in natural product extraction.[3] This guide provides a systematic approach to identifying and resolving common problems.

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Figure 1: Troubleshooting workflow for low this compound yield.

Issue 1: Low Yield of Crude Extract

If the initial yield after solvent extraction is poor, consider the following causes and solutions.

Potential Cause Explanation Recommended Solution Reference
Improper Sample Preparation Insufficient drying can lead to enzymatic degradation of carotenoids. Inadequate grinding reduces the surface area available for the solvent to penetrate, leading to incomplete extraction.Ensure the source material is thoroughly dried, either in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder.[3][12]
Poor Solvent Choice The selected solvent may have low solubility for this compound.Test a range of solvents with varying polarities. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar one (like acetone or ethanol) often improves yield.[1][9]
Insufficient Solvent Volume An inadequate solvent-to-solid ratio may not be enough to dissolve all the target compound from the sample matrix.Increase the solvent-to-solid ratio. Experiment with different ratios (e.g., 10:1, 20:1, 30:1 mL/g) to find the optimal balance between yield and solvent consumption.[3][9]
Suboptimal Extraction Time or Temperature The extraction process may not be running long enough or at the right temperature for efficient compound transfer into the solvent. Carotenoid stability decreases at very high temperatures.Optimize both time and temperature. For maceration, allow for sufficient soaking time with agitation. For advanced methods like UAE, test different durations and temperatures (e.g., 30-60 min, 40-60°C).[3][6][10][13]
Issue 2: High Crude Yield but Low Final Yield After Purification

If the crude extract appears abundant but the final purified product is minimal, the issue likely lies in the post-extraction steps.

Potential Cause Explanation Recommended Solution Reference
Compound Degradation This compound is sensitive to heat, light, oxygen, and acidic conditions. Prolonged exposure during purification can cause significant loss.Work in a dimly lit environment, use amber glassware, and avoid unnecessary heating. Maintain a neutral pH in aqueous solutions. If storage is necessary, keep the extract cold and under an inert atmosphere.[1][2][3][11]
Loss During Solvent Evaporation Using excessive heat to remove the solvent can degrade the target compound.Use a rotary evaporator with a water bath set to a low temperature (e.g., <40°C) to gently remove the solvent under reduced pressure.[3]
Incomplete Elution from Chromatography Column The solvent system used for column chromatography may not be optimal for eluting this compound from the stationary phase (e.g., silica gel), causing it to be retained.Perform small-scale trials (e.g., on a TLC plate) to identify an optimal mobile phase that provides good separation and ensures complete elution of the target compound.[3]
Co-elution with Impurities If the purification is not selective enough, the final product may be a mixture, leading to a low yield of pure this compound.Adjust the polarity of the mobile phase during column chromatography. Employ gradient elution to improve the separation between this compound and other compounds.[6]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction

This protocol describes a standard method for extracting this compound from a dried, powdered source material.

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Figure 2: General experimental workflow for this compound extraction.

  • Preparation: Dry the plant material in an oven at 40-50°C until constant weight is achieved.[3] Grind the dried material into a fine powder using a blender or mill.

  • Extraction:

    • Weigh 10 g of the powdered sample into a flask.

    • Add 200 mL of an extraction solvent (e.g., a 1:1 mixture of hexane and acetone). This establishes a 20:1 solvent-to-solid ratio.

    • Stir the mixture continuously for 1-2 hours at a controlled temperature (e.g., 40°C).[14] Alternatively, use an ultrasonic bath for 30-45 minutes to enhance extraction.[6][15]

  • Isolation:

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the solid residue from the liquid extract.

    • Wash the residue with a small amount of fresh solvent to recover any remaining compound.

    • Combine the liquid filtrates.

  • Concentration:

    • Evaporate the solvent from the combined filtrate using a rotary evaporator at a temperature below 40°C.[3]

    • The resulting concentrated material is the crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the solution onto a silica gel chromatography column.

    • Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) to separate this compound from other compounds.[6]

    • Collect the fractions and analyze them using HPLC to identify those containing pure this compound.

Protocol 2: Quantification by HPLC
  • Standard Preparation: Prepare a stock solution of a pure this compound standard of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a precisely weighed amount of the final purified extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution using a mixture of solvents like methanol, acetonitrile, and water.[7]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector set to the maximum absorbance wavelength for this compound (approximately 450 nm).[7]

  • Analysis: Inject the prepared standards and sample solution into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration in the sample by using the peak area and comparing it against the calibration curve.

Optimization of Extraction Parameters

The yield of this compound is highly dependent on the interplay of several experimental factors.[9] Optimizing these parameters is key to maximizing recovery.

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Figure 3: Interacting factors that influence final this compound yield.

Summary of Optimized Conditions for Carotenoid Extraction

The following table summarizes conditions found to be optimal in various studies on carotenoid extraction, which can serve as a starting point for optimizing this compound extraction.

Parameter Range / Condition Rationale Reference
Extraction Temperature 40 - 60°CBalances increased solubility and diffusion rates against the risk of thermal degradation at higher temperatures.[6][9][16]
Extraction Time 30 - 120 minutesShorter times may be sufficient for efficient methods like UAE, while longer times are needed for maceration. Prolonged times can increase degradation.[6][14]
Solvent-to-Solid Ratio 10:1 to 40:1 (mL/g)A higher ratio enhances the concentration gradient, improving diffusion and ensuring the solvent does not become saturated.[6][9][13]
Extraction Method Ultrasound-Assisted (UAE)UAE often provides higher yields in shorter times compared to conventional methods by enhancing solvent penetration through acoustic cavitation.[4][6][15]

References

Anhydrolutein II degradation during storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anhydrolutein II. The information provided is based on the current scientific literature on this compound and structurally related carotenoids, particularly lutein.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What is this compound and how is it formed?

This compound is a dehydration product of lutein, a naturally occurring xanthophyll. It is characterized by the chemical formula C40H54O.[1] Its formation can occur from lutein under acidic conditions, such as those found in the stomach, through a dehydration reaction.[2] There are two primary forms, Anhydrolutein I and this compound, which have been isolated from human plasma.[2]

Q2: What are the main factors that cause this compound degradation?

As a carotenoid, this compound is susceptible to degradation from several factors, primarily:

  • Oxidation: Exposure to oxygen is a major cause of carotenoid degradation. The polyene chain of carotenoids is prone to reaction with free radicals.

  • Light: Exposure to light, especially UV light, can induce photo-oxidation and isomerization (conversion from the trans to cis form), leading to loss of activity and color.[3]

  • Heat: Elevated temperatures accelerate the rate of both oxidative degradation and isomerization.[4]

  • Acids: Acidic conditions can promote the degradation of carotenoids.[5]

Q3: How should I store my this compound samples to minimize degradation?

To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.[3] For short-term storage, refrigeration at 4°C is recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Solvent: If in solution, use a high-purity, stabilized solvent. For instance, THF with BHT has been shown to improve the stability of other carotenoids. Stock solutions of related carotenoids are reported to be stable for at least a month when stored at -80°C.[2]

Q4: What are the expected degradation products of this compound?

The degradation of carotenoids like this compound typically involves two main pathways: isomerization and oxidation.

  • Isomerization: This leads to the formation of various cis-isomers from the all-trans form.

  • Oxidation: This can result in a variety of smaller molecules, including epoxides, apocarotenals, and other carbonyl compounds, due to the cleavage of the polyene chain.[2] For example, the oxidation of lutein can produce metabolites like 3'-oxolutein and epoxycarotenoids.[3]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Low or no this compound peak detected during HPLC analysis.

Possible Cause Troubleshooting Steps
Degradation during sample preparation - Work under dim light and on ice to minimize light and heat exposure.- Use solvents containing antioxidants (e.g., 0.1% BHT).- Minimize the time between sample preparation and analysis.[3]
Improper storage of samples - Ensure samples are stored at ≤ -20°C under an inert atmosphere and protected from light.
Incorrect HPLC column - Use a C30 carotenoid column for optimal separation of carotenoid isomers. C18 columns can also be used but may provide less resolution for isomers.[6]
Inappropriate mobile phase - A mobile phase consisting of methyl tert-butyl ether, methanol, and water is commonly effective for xanthophyll separation.[6]
Low detector sensitivity - Ensure the detector wavelength is set to the absorption maximum of this compound (around 450-480 nm).- Consider using a more sensitive detector like a mass spectrometer (MS).

Problem 2: Appearance of unexpected peaks in the chromatogram.

Possible Cause Troubleshooting Steps
Isomerization - The presence of smaller peaks around the main this compound peak could indicate cis-isomers. This can be caused by exposure to light, heat, or acid.- To confirm, compare the UV-Vis spectrum of the unknown peaks with the main peak; cis-isomers typically show a "cis-peak" at a shorter wavelength.
Oxidation products - Broader, less-defined peaks or peaks at earlier retention times could be oxidation products.- Use LC-MS to identify the mass of these degradation products to help in their identification.
Matrix interference - If analyzing complex samples (e.g., plasma, tissue extracts), other compounds may co-elute.- Optimize the gradient elution program for better separation.- Employ a sample clean-up step like solid-phase extraction (SPE) prior to HPLC analysis.

Problem 3: Poor peak shape (e.g., tailing, fronting, or broad peaks).

Possible Cause Troubleshooting Steps
Column overload - Dilute the sample and reinject.
Column contamination or degradation - Flush the column with a strong solvent (e.g., isopropanol).- If the problem persists, replace the column.
Incompatible injection solvent - Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the mobile phase.
Secondary interactions with the stationary phase - The addition of a small amount of a modifier like triethylamine to the mobile phase can sometimes improve the peak shape for carotenoids.[7]

Section 3: Data Presentation

The stability of carotenoids is highly dependent on storage conditions. While specific quantitative data for this compound is limited, the following tables summarize the degradation kinetics of related carotenoids, which can serve as a proxy.

Table 1: Thermal Degradation Kinetics of Carotenoids in a Model System. [8]

CarotenoidTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
Lutein25-38.9
35-
45-
Zeaxanthin25-65.6
35-
45-
β-Carotene25-8.6
35-
45-
Data presented follows a first-order kinetic model. The order of degradation was β-carotene > β-cryptoxanthin > lutein > zeaxanthin.

Table 2: Degradation of Carotenoids in Encapsulated Carrot Waste Extract During Storage. [9]

Storage Temperature (°C)Half-life (months)
4Stable for at least 13.5 months
218 - 12
303 - 4
371.5 - 2
Degradation followed zero-order kinetics.

Section 4: Experimental Protocols

This section provides detailed methodologies for the analysis of this compound, adapted from established protocols for lutein and other carotenoids.

Protocol 1: HPLC-DAD Analysis of this compound

This method is adapted from a validated procedure for the analysis of xanthophylls in corn.[6]

  • Sample Preparation:

    • If the sample is in a solid matrix, extract with a suitable organic solvent (e.g., ethanol or a mixture of hexane and acetone) containing 0.1% BHT.

    • Protect the sample from light and keep it on ice throughout the extraction process.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C30 Carotenoid column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methyl tert-butyl ether, methanol, and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: Diode Array Detector (DAD) monitoring at the λmax of this compound (approximately 450-480 nm).

    • Column Temperature: 25°C.

Protocol 2: UPLC-MS/MS Analysis of this compound

This method is based on a validated UPLC-MS/MS method for the quantification of lutein in plasma.[10]

  • Sample Preparation (for plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled carotenoid or a structurally similar compound).

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For lutein, a transition of m/z 567.5 > 549.4 has been used.[10]

Section 5: Mandatory Visualizations

The following diagrams illustrate key processes related to this compound degradation and analysis.

Anhydrolutein_Degradation_Pathway Lutein Lutein Anhydrolutein_II This compound Lutein->Anhydrolutein_II Dehydration Isomers cis-Isomers Anhydrolutein_II->Isomers Isomerization Oxidation_Products Oxidation Products (Epoxides, Apocarotenals, etc.) Anhydrolutein_II->Oxidation_Products Oxidation Stress_Factors Stress Factors (Acid, Heat) Stress_Factors->Lutein Degradation_Factors Degradation Factors (Light, Heat, Oxygen) Degradation_Factors->Anhydrolutein_II

Caption: this compound Formation and Degradation Pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix (e.g., Plasma, Formulation) Extraction Extraction with Organic Solvent + Antioxidant Sample->Extraction Evaporation Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC HPLC or UPLC System Filtration->HPLC Injection Detection DAD or MS/MS Detector HPLC->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

Caption: General Experimental Workflow for this compound Analysis.

References

Resolving co-elution of Anhydrolutein II with other carotenoids in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of carotenoids, with a specific focus on the co-elution of Anhydrolutein II.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to separate?

This compound is a dehydration product or metabolite of lutein. Its structural similarity to lutein and other carotenoids, such as zeaxanthin and various cis-isomers of lutein, can lead to co-elution during reversed-phase HPLC analysis. This makes accurate quantification of individual components challenging. Anhydrolutein has been identified in biological samples, such as the intestine, after lutein supplementation, highlighting the importance of its separation for accurate metabolic studies.[1]

Q2: My chromatogram shows a shoulder on the main lutein peak, or a new, poorly resolved peak. Could this be this compound?

It is possible. Co-elution of structurally similar compounds is a common cause of peak asymmetry, such as fronting, tailing, or the appearance of shoulders. This compound, being a derivative of lutein, is a likely candidate for co-elution. To confirm, further investigation using mass spectrometry (MS) or by systematically modifying the chromatographic conditions to improve resolution is recommended.

Q3: What is the best type of HPLC column for separating this compound and other carotenoids?

For the separation of carotenoid isomers and structurally related compounds like this compound, C30 columns are highly recommended and generally show superior performance compared to the more common C18 columns.[2][3][4][5][6][7] The longer alkyl chain of the C30 stationary phase provides enhanced shape selectivity, which is crucial for resolving molecules with subtle structural differences.[2][3][6]

Q4: Can I use a C18 column to separate this compound?

While C30 columns are superior, separation on a C18 column may be possible with careful method optimization. However, achieving baseline resolution of all lutein isomers, zeaxanthin, and this compound on a C18 column is often difficult.[7] If you are limited to a C18 column, extensive optimization of the mobile phase composition and temperature will be necessary.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other carotenoids.

Problem: Poor resolution or co-elution of this compound with lutein, zeaxanthin, or other carotenoids.

G

Solution 1: Modify the Mobile Phase Composition

The selectivity of the separation is highly dependent on the mobile phase. Small changes can have a significant impact on resolution.

  • Change the organic solvent ratio: Most carotenoid separations use a mixture of methanol (MeOH), methyl-tert-butyl ether (MTBE), and/or acetonitrile (ACN), often with a small amount of water.

    • Increase the proportion of a more polar solvent (e.g., methanol) to increase the retention time of less polar compounds.

    • Introduce a different organic modifier. For example, if you are using a MeOH/water mobile phase, consider adding a small amount of MTBE or ACN.

  • Add a modifier: The addition of a small percentage of a modifier like triethylamine (TEA) can improve peak shape and recovery of carotenoids.[8]

Solution 2: Adjust the Column Temperature

Temperature affects the viscosity of the mobile phase and the kinetics of the separation, which can alter selectivity.

  • Lower the column temperature: For carotenoid isomer separations, lower temperatures (e.g., 10-20°C) often lead to better resolution.[9]

  • Systematically evaluate a range of temperatures (e.g., in 5°C increments) to find the optimal condition for your specific separation.

Solution 3: Change the Stationary Phase

If mobile phase and temperature optimization are insufficient, the column chemistry may not be suitable for the separation.

  • Switch to a C30 column: As mentioned in the FAQs, C30 columns are specifically designed for carotenoid separations and offer superior shape selectivity.[6][10]

  • Consider a different type of stationary phase: Phenyl-hexyl or other phases with different selectivities could also be explored.

Solution 4: Alter the Gradient Program

For complex samples containing multiple carotenoids, a gradient elution is often necessary.

  • Decrease the slope of the gradient: A shallower gradient (i.e., a slower increase in the strong solvent concentration) can improve the resolution of closely eluting peaks.

  • Introduce an isocratic hold: If the co-eluting peaks are in a specific region of the chromatogram, an isocratic hold at a particular mobile phase composition can help to separate them.

Data Presentation: Representative HPLC Data

The following tables provide an example of how to present quantitative HPLC data for carotenoid analysis. Note that specific retention times and resolution values will vary depending on the HPLC system, column, and exact method parameters.

Table 1: Chromatographic Parameters for the Separation of Lutein, Zeaxanthin, and their Isomers on a C30 Column.

CompoundRetention Time (min)Resolution (Rs)
13-cis-Lutein18.5-
all-trans-Lutein20.22.1
all-trans-Zeaxanthin21.51.8
9-cis-Lutein22.81.9

Data is illustrative and based on typical elution orders reported in the literature.[5]

Table 2: Effect of Mobile Phase Composition on the Resolution of Lutein and Zeaxanthin.

Mobile Phase Composition (MeOH:MTBE:Water)Resolution (Rs) between Lutein and Zeaxanthin
85:10:51.5
80:15:51.9
75:20:52.3

This table illustrates the general trend of improved resolution with changes in solvent composition.

Experimental Protocols

Protocol 1: General HPLC Method for the Separation of Lutein and its Metabolites (including potential this compound)

G

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Methanol (A), Methyl-tert-butyl ether (B), and Water (C). A typical gradient might be:

    • 0-10 min: 90% A, 5% B, 5% C

    • 10-25 min: Linear gradient to 70% A, 25% B, 5% C

    • 25-30 min: Hold at 70% A, 25% B, 5% C

    • 30-35 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.[11]

  • Detection Wavelength: 450 nm.

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Extraction: Extract carotenoids from the sample matrix using a suitable organic solvent (e.g., hexane, acetone, or a mixture).

  • Saponification (optional): For samples containing carotenoid esters, saponification with methanolic potassium hydroxide may be necessary to hydrolyze the esters to their free form.[12][13]

  • Reconstitution: Evaporate the extract to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Method Optimization for Resolving a Co-eluting Peak (e.g., this compound)

  • Initial Analysis: Run the sample using the general method described in Protocol 1 to confirm the co-elution.

  • Temperature Study:

    • Set the column temperature to 15°C and re-run the analysis.

    • Increase the temperature in 5°C increments up to 30°C, running the sample at each temperature.

    • Compare the chromatograms to determine the optimal temperature for resolution.

  • Mobile Phase Optimization:

    • If temperature optimization is insufficient, systematically vary the ratio of methanol and MTBE in the mobile phase.

    • Prepare a series of mobile phases with slightly different compositions (e.g., varying the MTBE content by 2-5% increments).

    • Run the sample with each mobile phase to observe the effect on selectivity and resolution.

  • Gradient Modification:

    • If using a gradient, decrease the rate of change of the organic solvent concentration around the elution time of the co-eluting peaks.

    • Alternatively, introduce an isocratic hold at the mobile phase composition that provides the best, albeit incomplete, separation.

By following these troubleshooting steps and experimental protocols, researchers can effectively address the challenge of co-elution and achieve accurate and reliable quantification of this compound and other carotenoids in their samples.

References

Technical Support Center: Enhancing the Experimental Stability of Dehydrolutein (Anhydrolutein)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the stability of dehydrolutein for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause dehydrolutein degradation during experiments?

A1: Dehydrolutein, like other carotenoids, is highly susceptible to degradation from various environmental factors. Key contributors to its instability include exposure to light, heat, and oxygen.[1][2] The presence of acids can also significantly accelerate degradation.[2] These factors can lead to isomerization and oxidative cleavage of the polyene chain, resulting in a loss of biological activity and inaccurate experimental results.[3][4]

Q2: How can I improve the solubility of dehydrolutein in aqueous solutions for my experiments?

A2: Dehydrolutein is a lipophilic molecule with very low water solubility. To overcome this, several methods can be employed:

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins, or supramolecular complexes with oligosaccharides such as glycyrrhizic acid and polysaccharides like arabinogalactan, can significantly enhance aqueous solubility and stability.[5][6]

  • Encapsulation: Techniques such as creating nanoemulsions, liposomes, or solid lipid nanoparticles (SLNs) can encapsulate dehydrolutein, improving its dispersibility and stability in aqueous media.[1][6]

  • Use of Organic Solvents: For stock solutions, using organic solvents in which carotenoids are more soluble is recommended. The stability and solubility of related carotenoids like lutein and β-carotene have been evaluated in various organic solvents.[7]

Q3: What are the best practices for storing dehydrolutein stock solutions?

A3: To minimize degradation during storage, stock solutions of dehydrolutein should be:

  • Protected from light: Store in amber-colored vials or wrap vials in aluminum foil.

  • Stored at low temperatures: Freezing (-20°C or -80°C) is ideal for long-term storage.

  • Kept under an inert atmosphere: Before sealing the vial, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Dissolved in appropriate solvents: Choose solvents where carotenoids exhibit higher stability. For instance, in a study on lutein and β-carotene, degradation was found to be greatest in cyclohexanone, while stability was higher in many other common laboratory solvents.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of color in dehydrolutein solution Oxidation or light-induced degradation.Work under dim light. Use deoxygenated solvents. Add antioxidants such as BHT or α-tocopherol to the solvent. Store solutions under an inert atmosphere (nitrogen or argon).
Inconsistent results in cell-based assays Poor bioavailability due to low solubility. Degradation in culture media.Prepare a stabilized formulation of dehydrolutein (e.g., complexed with cyclodextrin or encapsulated in liposomes) to improve its delivery to cells. Prepare fresh dilutions from a concentrated, properly stored stock solution immediately before each experiment.
Precipitation of dehydrolutein in aqueous buffers Exceeding the solubility limit of the compound.Use a solubilizing agent (see Q2). Perform a solubility test to determine the maximum concentration achievable in your specific buffer system.
Low antioxidant activity detected in assays Degradation of the compound prior to or during the assay.Verify the integrity of your dehydrolutein stock by UV-Vis spectrophotometry or HPLC before conducting the assay. Ensure assay conditions (e.g., pH, temperature) are optimized for carotenoid stability. For example, lutein is more stable at a neutral to slightly alkaline pH.[2]

Quantitative Data on Carotenoid Stability

The stability of carotenoids is influenced by various factors. The following tables summarize data on the stability of lutein, a closely related xanthophyll, under different conditions.

Table 1: Effect of pH and Temperature on Lutein Degradation [2]

pHTemperature (°C)Lutein Loss after 1 hour (%)
240~59%
440~25%
640~18%
840~15%
74015.22
75016.89
760~35%
770~58%
78087.11

Table 2: Singlet Oxygen Quenching Rate Constants for Dehydrolutein and Related Carotenoids [8][9]

CarotenoidRate Constant (x 10¹⁰ M⁻¹s⁻¹)
Dehydrolutein0.77
Lutein0.55
Zeaxanthin1.23

Experimental Protocols

Protocol 1: Preparation of a Dehydrolutein-Cyclodextrin Inclusion Complex

This protocol is adapted from methods used for other carotenoids to enhance their water solubility.[5]

  • Materials: Dehydrolutein, β-cyclodextrin (or a more soluble derivative like HP-β-CD), ethanol, and deionized water.

  • Procedure:

    • Prepare a saturated solution of β-cyclodextrin in deionized water by stirring at room temperature.

    • Dissolve a known amount of dehydrolutein in a minimal amount of ethanol.

    • Slowly add the dehydrolutein solution to the stirring cyclodextrin solution.

    • Continue stirring the mixture in the dark for 24-48 hours to allow for complex formation.

    • The resulting solution, which should be a clear, colored dispersion, can be filtered to remove any un-complexed dehydrolutein.

    • Determine the concentration of the complexed dehydrolutein spectrophotometrically.

Protocol 2: Evaluation of Antioxidant Activity via Singlet Oxygen Quenching

This method, based on time-resolved detection of singlet oxygen phosphorescence, can be used to compare the antioxidant potential of dehydrolutein.[8][10]

  • Materials: Dehydrolutein, a photosensitizer (e.g., rose bengal or all-trans-retinal), a suitable solvent system (e.g., liposomes in buffer), and a laser flash photolysis system capable of detecting near-infrared phosphorescence.

  • Procedure:

    • Prepare samples containing the photosensitizer and varying concentrations of dehydrolutein in the chosen solvent system.

    • Excite the photosensitizer with a laser pulse to generate singlet oxygen.

    • Monitor the time-resolved decay of the singlet oxygen phosphorescence at approximately 1270 nm.

    • The rate of decay will increase in the presence of dehydrolutein.

    • Plot the observed decay rates against the dehydrolutein concentration. The slope of this plot yields the bimolecular rate constant for singlet oxygen quenching.

Visualizations

experimental_workflow Workflow for Preparing Stabilized Dehydrolutein cluster_prep Preparation cluster_stabilization Stabilization Method cluster_application Application dehydrolutein Dehydrolutein Crystal stock Concentrated Stock Solution dehydrolutein->stock solvent Organic Solvent (e.g., Ethanol) solvent->stock complexation Complexation stock->complexation Add to encapsulation Encapsulation stock->encapsulation Incorporate into cyclodextrin Cyclodextrin Solution cyclodextrin->complexation liposomes Liposome Formulation liposomes->encapsulation assay Aqueous Experimental System (e.g., Cell Culture) complexation->assay Dilute for use encapsulation->assay Dilute for use analysis Analysis assay->analysis

Caption: Workflow for preparing stabilized dehydrolutein solutions.

signaling_pathway Dehydrolutein's Antioxidant Mechanism ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) damage Oxidative Damage ros->damage quenched_ros Quenched ROS ros->quenched_ros Quenching by Dehydrolutein dehydrolutein Dehydrolutein cellular_components Cellular Components (Lipids, Proteins, DNA)

Caption: Dehydrolutein's role in mitigating oxidative stress.

References

Technical Support Center: Anhydrolutein II Quantification in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Anhydrolutein II using mass spectrometry. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What are the key considerations for sample preparation when analyzing this compound?

A1: this compound, a dehydration product of lutein, is a carotenoid and is therefore susceptible to degradation from light, heat, and acidic conditions. It is crucial to perform all sample preparation steps under dim light and at low temperatures to minimize isomerization and oxidation. Use of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvents is highly recommended to protect the analyte.

Q2: What is a recommended protocol for extracting this compound from plasma?

A2: A common method for extracting carotenoids from plasma is liquid-liquid extraction (LLE). Here is a general protocol:

  • Sample Thawing: Thaw frozen plasma samples on ice in the dark.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of lutein or a structurally similar carotenoid) to the plasma sample.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent like ethanol or methanol, typically in a 1:1 or 2:1 ratio (solvent:plasma). Vortex briefly to mix.

  • Extraction: Add an immiscible organic solvent such as hexane, methyl tert-butyl ether (MTBE), or a mixture of hexane and ethyl acetate. Vortex vigorously for 1-2 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the samples at a low temperature (e.g., 4°C) to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer containing the carotenoids to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent compatible with your LC-MS/MS mobile phase (e.g., methanol/MTBE mixture).

Q3: How can I prevent the artificial formation of this compound from lutein during sample preparation?

A3: The acidic environment of the stomach can cause the dehydration of dietary lutein into Anhydrolutein I and II.[1] To prevent this from occurring in vitro during sample preparation, it is critical to avoid acidic conditions. Ensure that all solvents and reagents are neutral or slightly basic. If the sample matrix is acidic, consider neutralization steps.

Chromatography

Q4: What type of HPLC/UHPLC column is suitable for this compound analysis?

A4: Reversed-phase columns, particularly C18 and C30 columns, are well-suited for the separation of carotenoids like this compound. C30 columns are often preferred for their ability to resolve geometric isomers of carotenoids.

Q5: What are typical mobile phase compositions for this compound separation?

A5: Gradient elution is commonly used. A typical mobile phase system might consist of:

  • Mobile Phase A: Methanol/water with a small amount of an additive like ammonium acetate or formic acid to improve ionization.

  • Mobile Phase B: Methyl tert-butyl ether (MTBE) or another non-polar solvent.

The gradient program should be optimized to achieve good separation of this compound from other carotenoids and matrix components.

Mass Spectrometry

Q6: What is the expected precursor ion for this compound in positive ion mode?

A6: this compound has a molecular formula of C₄₀H₅₄O and a molecular weight of approximately 550.4 g/mol . In positive ion mode, the expected precursor ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 551.4.

Q7: I am not detecting a strong signal for this compound. What can I do?

A7: Poor signal intensity can be due to several factors:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often more efficient for non-polar compounds like carotenoids compared to Electrospray Ionization (ESI). Consider using an APCI source if available.

  • Source Parameters: Optimize the ion source parameters, including temperature, gas flows (nebulizer, auxiliary, and sweep gases), and capillary voltage.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve your sample cleanup procedure or chromatographic separation to minimize these effects.

  • Analyte Degradation: Ensure that your samples have been handled properly to prevent degradation (see Q1).

Q8: What are some potential product ions for this compound for MRM analysis?

A8: While specific MRM transitions for this compound are not widely published, the fragmentation of carotenoids often involves neutral losses of water (H₂O), toluene (C₇H₈), and other small hydrocarbon fragments from the polyene chain. Based on the structure of this compound and general carotenoid fragmentation patterns, potential product ions to investigate would result from the fragmentation of the precursor ion at m/z 551.4.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Potential Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Injection Solvent Ensure the reconstitution solvent is weaker than or similar in strength to the initial mobile phase.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Secondary Interactions Add a small amount of a competing agent (e.g., a weak acid or base) to the mobile phase.
Extra-column Dead Volume Check all fittings and tubing for proper connections and minimize tubing length.
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Pump Malfunction Check for leaks in the pump and ensure proper solvent delivery.
Mobile Phase Inconsistency Prepare fresh mobile phase and ensure it is properly degassed.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Issue 3: High Background Noise
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.
Contaminated LC-MS System Clean the ion source, and flush the LC system with appropriate cleaning solutions.
Leaks Check for leaks in the LC system and mass spectrometer interface.

Experimental Protocols

Protocol 1: Plasma Extraction for this compound Analysis
  • To 500 µL of thawed plasma in a glass tube, add 50 µL of an internal standard solution (e.g., deuterated lutein in ethanol).

  • Add 500 µL of cold ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.

  • Add 2 mL of a hexane:ethyl acetate (85:15, v/v) mixture. Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of methanol:MTBE (1:1, v/v) for LC-MS/MS analysis.

Data Presentation

Table 1: Hypothetical MRM Parameters for this compound and a Deuterated Lutein Internal Standard
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V)
This compound551.4459.4 (M+H - Toluene)2540
This compound551.4533.4 (M+H - H₂O)2040
Lutein-d4 (IS)573.5555.5 (M+H - H₂O)2245

Note: These are hypothetical values and must be optimized for your specific instrument and experimental conditions.

Visualizations

Diagram 1: General Troubleshooting Workflow for Poor this compound Signal

G start Poor this compound Signal check_sample Review Sample Handling (Light/Heat Exposure?) start->check_sample check_prep Evaluate Sample Prep (Extraction Efficiency, Degradation?) check_sample->check_prep Handling OK check_lc Inspect LC System (Peak Shape, Retention Time?) check_prep->check_lc Prep OK check_ms Optimize MS Parameters (Ionization, Fragmentation?) check_lc->check_ms LC OK solution Signal Improved check_ms->solution Optimization Successful

Caption: Troubleshooting decision tree for low signal intensity.

Diagram 2: this compound Formation and Degradation Pathway

G Lutein Lutein Anhydrolutein_II This compound Lutein->Anhydrolutein_II Dehydration (Acid, Heat) Degradation_Products Oxidation/Isomerization Products Anhydrolutein_II->Degradation_Products Degradation (Light, Heat, O2)

Caption: Formation and potential degradation of this compound.

References

How to prevent Anhydrolutein II isomerization during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Anhydrolutein II. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of this compound during sample preparation. Given the limited specific literature on this compound, the recommendations provided are based on established best practices for the handling of structurally similar carotenoids, such as lutein and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

This compound is a carotenoid, a class of organic pigments found in plants and other photosynthetic organisms.[1] Like other carotenoids, it possesses a long chain of conjugated double bonds, which are susceptible to isomerization—a chemical process where a molecule is transformed into an isomer with a different spatial arrangement of atoms. This is a concern because different isomers can have varying chemical properties, bioactivities, and analytical behaviors, potentially leading to inaccurate experimental results.

Q2: What are the primary factors that induce this compound isomerization?

The primary factors that can induce the isomerization of carotenoids, and likely this compound, are exposure to:

  • Light: Particularly UV light and direct sunlight can provide the energy for cis-trans isomerization.[2][3]

  • Heat: Elevated temperatures can increase the rate of isomerization.[2][3][4]

  • Acids: Acidic conditions can catalyze the isomerization process.[2][3]

  • Active surfaces: Certain materials and chromatography stationary phases can promote isomerization.

  • Presence of catalysts: Iodine and other catalytic agents can significantly accelerate isomerization.[5]

Q3: How can I minimize isomerization during sample storage?

To minimize isomerization during storage, it is crucial to protect this compound from light, heat, and oxygen.[2][3] Store samples and standards at low temperatures, preferably at -70°C or colder, in amber-colored vials to block light.[6] It is also recommended to purge the vials with an inert gas like nitrogen or argon before sealing to displace oxygen.[2][3]

Troubleshooting Guide

Problem Potential Cause Solution
Unexpected peaks in chromatogram, suggesting isomer formation. Exposure to light during sample preparation. Work under dim or red light. Use amber-colored vials and labware. Wrap glassware in aluminum foil.
High temperatures during extraction or evaporation. Perform extractions at room temperature or on ice. Use a rotary evaporator at low temperatures (<30°C) or a gentle stream of nitrogen for solvent removal.
Acidic conditions. Neutralize the sample if necessary. Use purified, freshly distilled solvents that are free of acidic impurities.[2][3]
Prolonged sample preparation time. Streamline your workflow to minimize the time the sample is exposed to ambient conditions.
Loss of total this compound concentration. Oxidation. Work under an inert atmosphere (e.g., nitrogen or argon).[2][3] Add an antioxidant like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the extraction solvents (typically at 0.01-0.1%).[7]
Adsorption to labware. Use silanized glassware to minimize adsorption of the nonpolar carotenoid.
Inconsistent results between replicates. Variable exposure to light, heat, or oxygen. Standardize all sample preparation steps to ensure consistent handling of each replicate.
Incomplete extraction. Ensure the chosen solvent system is appropriate for this compound. A mixture of a polar and a non-polar solvent is often effective for carotenoids.[8] Consider multiple extraction steps to ensure complete recovery.[3]

Experimental Protocols

Protocol 1: General Precautions for Handling this compound

  • Lighting: Conduct all procedures under dim or red light to minimize photo-isomerization.[2][3]

  • Temperature: Maintain low temperatures throughout the process. Keep samples on ice whenever possible.

  • Atmosphere: To prevent oxidation, work under an inert atmosphere, such as nitrogen or argon, especially when handling purified this compound.[2][3]

  • Solvents: Use high-purity, freshly opened or distilled solvents. Degas solvents before use to remove dissolved oxygen.

  • Antioxidants: Consider adding an antioxidant like BHT to your solvents at a concentration of 0.01-0.1% (w/v) to inhibit oxidative degradation.[7]

Protocol 2: Recommended Extraction Procedure

This protocol is a general guideline and may need to be optimized for your specific sample matrix.

  • Homogenization: Homogenize the sample in a pre-chilled mortar and pestle or a mechanical homogenizer. If the sample is aqueous, consider lyophilization (freeze-drying) first.

  • Solvent Addition: Add a suitable extraction solvent. For carotenoids, a mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexane or diethyl ether) is often effective.[8] A common starting point is a 1:1 mixture.

  • Extraction: Extract the sample by vigorous vortexing or sonication in an ice bath. Repeat the extraction process 2-3 times with fresh solvent to ensure complete recovery.[3]

  • Phase Separation: If using an aqueous sample, centrifugation may be necessary to separate the organic and aqueous phases.

  • Drying: Dry the pooled organic extracts over anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (<30°C).

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., the initial mobile phase for HPLC).

Visual Guides

Isomerization_Pathway all-trans-Anhydrolutein II all-trans-Anhydrolutein II cis-Anhydrolutein II Isomers cis-Anhydrolutein II Isomers all-trans-Anhydrolutein II->cis-Anhydrolutein II Isomers Light, Heat, Acid cis-Anhydrolutein II Isomers->all-trans-Anhydrolutein II Equilibrium

Caption: Factors inducing the isomerization of all-trans-Anhydrolutein II.

Experimental_Workflow Homogenization Homogenization Extraction Extraction Homogenization->Extraction Dim Light Dim Light Evaporation Evaporation Extraction->Evaporation Low Temperature Low Temperature Reconstitution Reconstitution Evaporation->Reconstitution Inert Atmosphere Inert Atmosphere Antioxidants Antioxidants Analysis (e.g., HPLC) Analysis (e.g., HPLC) Reconstitution->Analysis (e.g., HPLC) Dim Light->Low Temperature Low Temperature->Inert Atmosphere Inert Atmosphere->Antioxidants Sample Sample Sample->Homogenization

Caption: Recommended workflow for this compound sample preparation.

Troubleshooting_Logic Problem: Isomer Peaks Problem: Isomer Peaks Cause: Light? Cause: Light? Problem: Isomer Peaks->Cause: Light? Cause: Heat? Cause: Heat? Problem: Isomer Peaks->Cause: Heat? Cause: Acid? Cause: Acid? Problem: Isomer Peaks->Cause: Acid? Solution: Use Dim Light Solution: Use Dim Light Cause: Light?->Solution: Use Dim Light Solution: Lower Temperature Solution: Lower Temperature Cause: Heat?->Solution: Lower Temperature Solution: Neutralize/Use Pure Solvents Solution: Neutralize/Use Pure Solvents Cause: Acid?->Solution: Neutralize/Use Pure Solvents

Caption: Troubleshooting logic for unexpected isomer peaks.

References

Technical Support Center: Optimizing HPLC Separation of Anhydrolutein II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for improved separation of Anhydrolutein II.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate this compound?

A good starting point for separating this compound and other carotenoids is a mobile phase consisting of a mixture of methanol (MeOH), methyl-tert-butyl ether (MTBE), and water. A gradient elution is often employed to achieve optimal separation. For instance, a mobile phase system using a C30 column might involve a gradient between a higher polarity solvent mixture (e.g., methanol/MTBE/water) and a lower polarity mixture.[1]

Q2: Which type of HPLC column is best suited for this compound separation?

For the separation of carotenoid isomers like this compound, C30 columns are highly effective.[1] These columns provide better resolution for such compounds compared to the more common C18 columns due to their ability to interact sufficiently with geometric and positional isomers.[1] While C18 columns are also used for carotenoid separations, C30 columns often provide superior selectivity for these structurally similar compounds.[2][3]

Q3: What additives can be used in the mobile phase to improve peak shape and recovery of this compound?

Additives such as triethylamine (TEA) and ammonium acetate are commonly used in the mobile phase to enhance the chromatography of carotenoids. TEA can help to reduce peak tailing by interacting with free silanol groups on the silica-based stationary phase.[4] Ammonium acetate is often used as a modifier in the mobile phase to improve separation.[1]

Q4: How can I prevent the degradation of this compound during analysis?

Carotenoids are susceptible to degradation from light, heat, and oxygen.[5] To minimize degradation during HPLC analysis, it is recommended to work under subdued light, use amber vials for samples, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the mobile phase and sample solvent.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound, focusing on mobile phase optimization.

Problem Potential Cause Suggested Solution
Poor Resolution / Peak Co-elution Mobile phase composition is not optimal.- Adjust the ratio of organic solvents (e.g., methanol, acetonitrile, MTBE) in the mobile phase.[6] - If using an isocratic method, consider developing a gradient elution method to improve separation of compounds with different polarities.[7][8] - Experiment with different organic modifiers. For example, if using methanol, try acetonitrile, as they have different selectivities.[6]
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).- Add a small percentage of a basic modifier like triethylamine (TEA) (e.g., 0.05-0.1%) to the mobile phase to mask the silanol groups.[4] - Adjust the pH of the mobile phase.
Column overload.- Reduce the injection volume or the concentration of the sample.[9]
Broad Peaks Mobile phase flow rate is too low.- Increase the flow rate. However, be mindful that excessively high flow rates can lead to a decrease in resolution.[10]
Extra-column band broadening.- Minimize the length and internal diameter of the tubing between the injector, column, and detector.[10]
Variable Retention Times Inconsistent mobile phase composition.- Ensure the mobile phase is well-mixed and degassed.[11] For gradient elution, ensure the pump's proportioning valves are functioning correctly.[12]
Fluctuations in column temperature.- Use a column oven to maintain a stable temperature.[12]
Ghost Peaks Impurities in the mobile phase or from the sample preparation.- Use high-purity HPLC-grade solvents. - Filter the mobile phase and samples before use. - Run a blank gradient (injecting only the sample solvent) to identify if the ghost peaks originate from the mobile phase.

Experimental Protocols

General Protocol for this compound Separation

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

1. Chromatographic System:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

2. Column:

  • C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

3. Mobile Phase Preparation:

  • Mobile Phase A: Methanol / Methyl-tert-butyl ether / Water (e.g., 60:33:7 v/v/v) with 1.5% ammonium acetate.[1]

  • Mobile Phase B: Methanol / Methyl-tert-butyl ether / Water (e.g., 8:90:2 v/v/v) with 1.0% ammonium acetate.[1]

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

4. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
01000
150100
250100
301000
401000

5. Other HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[13]

  • Detection Wavelength: 450 nm[13]

  • Injection Volume: 10-20 µL

6. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the initial mobile phase conditions. The sample solvent should ideally be weaker than the mobile phase to ensure good peak shape.[9]

Quantitative Data Summary

The following table summarizes mobile phase compositions that have been successfully used for the separation of carotenoids, which can be adapted for this compound.

Mobile Phase Composition Column Type Elution Mode Notes
A: Methanol/MTBE/Water (60:33:7) with 1.5% NH4AcB: Methanol/MTBE/Water (8:90:2) with 1.0% NH4Ac[1]C30GradientOptimal for separating lutein, zeaxanthin, and other plant carotenoids.[1]
Acetonitrile/Methanol/Ethyl Acetate[4]C18GradientA gradient from 95:5:0 to 60:20:20 was used to separate lutein, lycopene, and β-carotene. 0.05% TEA was added to the acetonitrile.[4]
A: Acetonitrile/Methanol (75:25)B: Methanol/Ethyl Acetate (68:32)[8]C18 (ODS)GradientUsed for the analysis of chlorophylls and various carotenoids.[8]
Methanol/Dichloromethane with additives (0.05 M ammonium acetate, 0.1% BHT, 0.05% TEA)[2]C18IsocraticInvestigated the thermodynamics of carotenoid separation.[2]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: A simplified workflow of a typical HPLC system.

Troubleshooting_Tree Start Poor Separation of this compound Q1 Are peaks well-resolved? Start->Q1 A1_Yes Is peak shape acceptable? Q1->A1_Yes Yes A1_No Adjust Mobile Phase Gradient or Solvent Ratios Q1->A1_No No Q2 Is there peak tailing? A1_Yes->Q2 A1_No->Q1 A2_Yes Add TEA / Adjust pH / Reduce Sample Load Q2->A2_Yes Yes A2_No Are peaks too broad? Q2->A2_No No Success Optimized Separation A2_Yes->Success A3_Yes Increase Flow Rate / Minimize Tubing Length A2_No->A3_Yes Yes A3_No Check for other issues (e.g., retention time variability) A2_No->A3_No No A3_Yes->Success A3_No->Success

Caption: A decision tree for troubleshooting poor this compound separation.

References

Anhydrolutein II solubility issues and how to address them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Anhydrolutein II. Given the limited direct data on this compound, a dehydration product of lutein, the guidance provided is based on established principles for lutein and other carotenoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a carotenoid derived from the dehydration of lutein.[1] Like many carotenoids, it is a lipophilic molecule with a long conjugated double bond system, which contributes to its low aqueous solubility and high crystallinity.[2][3] These properties can pose significant challenges in experimental settings, affecting everything from sample preparation for in vitro assays to formulation for bioavailability studies.

Q2: I am unable to dissolve my this compound powder in aqueous buffers. What should I do?

Direct dissolution of crystalline this compound in aqueous buffers is highly unlikely. Carotenoids are notoriously insoluble in water.[4] To prepare an aqueous solution, it is recommended to first dissolve the compound in a water-miscible organic solvent and then dilute it with the aqueous buffer of choice.[5]

Q3: Which organic solvents are recommended for dissolving this compound?

While specific data for this compound is scarce, solvents effective for lutein are a good starting point. Lutein is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), chloroform, and tetrahydrofuran (THF).[5][6] For subsequent dilution into aqueous media for cell-based assays, DMSO or DMF are commonly used.

Q4: I've dissolved this compound in an organic solvent, but it precipitates upon addition to my aqueous buffer. How can I prevent this?

Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in the aqueous medium may be exceeding its solubility limit. Try working with more dilute solutions.

  • Optimize the solvent-to-buffer ratio: Minimize the volume of the organic stock solution added to the aqueous phase. A common starting point is a 1:1 ratio of DMF to PBS (pH 7.2) for lutein, which yields a solubility of approximately 0.5 mg/mL.[5]

  • Use a surfactant or carrier: Incorporating a non-ionic surfactant like Tween 80 or using a carrier molecule such as a cyclodextrin can help to maintain the solubility of the compound in the aqueous phase.[7][8]

  • Vortex or sonicate during dilution: Vigorous mixing while adding the organic stock to the aqueous buffer can aid in dispersion and prevent immediate precipitation.

Q5: How does temperature affect the solubility of this compound?

For many carotenoids, solubility in organic solvents tends to increase with temperature.[8] However, it's crucial to be aware that elevated temperatures can also accelerate the degradation of carotenoids, which are sensitive to heat and light.[4] Gentle warming may be attempted, but it should be done cautiously and for a minimal duration.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides more advanced strategies for overcoming persistent solubility issues.

Issue 1: Poor Solubility in Common Organic Solvents

If this compound shows limited solubility even in solvents like DMSO or DMF, consider the following:

  • Solvent Screening: Test a broader range of organic solvents. For carotenoids like lutein and β-carotene, tetrahydrofuran (THF) has shown the highest solubility.[6]

  • Z-Isomerization: The all-trans (all-E) configuration of carotenoids is often more crystalline and less soluble than the cis (Z) isomers.[2][3] Inducing isomerization through methods like gentle heating in the presence of a solvent can dramatically increase solubility.[2][3] For instance, the solubility of lycopene Z-isomers in ethanol is over 4000 times higher than the all-E-isomer.[2]

Issue 2: Instability and Degradation in Solution

Carotenoids are susceptible to oxidation and degradation, especially when exposed to light, heat, and oxygen.[4]

  • Use of Antioxidants: Prepare stock solutions in the presence of an antioxidant like butylated hydroxytoluene (BHT).

  • Inert Atmosphere: Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound to minimize oxidation.[5]

  • Light Protection: Work in low-light conditions and store solutions in amber vials or wrapped in aluminum foil.

  • Storage Conditions: Store stock solutions at -80°C for long-term stability.[5] Aqueous solutions are generally not recommended for storage beyond a day.[5]

Issue 3: Low Bioavailability in Cell-Based Assays or In Vivo Models

Poor solubility directly translates to low bioavailability. The following formulation approaches can be considered:

  • Complexation:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic core that can encapsulate lipophilic molecules like carotenoids, enhancing their aqueous solubility and stability.[7]

    • Polysaccharides and Oligosaccharides: Arabinogalactan and glycyrrhizic acid have been shown to form water-soluble complexes with lutein and zeaxanthin, increasing their solubility by over 1000-fold.[9]

  • Lipid-Based Formulations: Since carotenoids are fat-soluble, incorporating them into lipid-based delivery systems can improve their dispersion and absorption.[10]

    • Emulsions and Microemulsions: These systems can effectively solubilize carotenoids in an aqueous environment.[8][10]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are advanced delivery systems that can enhance the stability and bioavailability of encapsulated carotenoids.[10]

  • Nanoencapsulation: This technique involves encapsulating the carotenoid within a nanoparticle, which can improve its stability, solubility, and release kinetics.[7]

Data Presentation

Table 1: Solubility of Lutein in Various Organic Solvents (as a proxy for this compound)

SolventSolubility (mg/mL)Reference
Dimethylformamide (DMF)~10[5]
Dimethyl Sulfoxide (DMSO)~5[5]
Chloroform~5[5]
Tetrahydrofuran (THF)Highest among 18 tested solvents[6]
DMF:PBS (1:1, pH 7.2)~0.5[5]

Note: This data is for lutein and should be used as a guideline for this compound.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound using an Organic Solvent
  • Weigh out the desired amount of this compound crystalline solid in a microcentrifuge tube.

  • Add the appropriate volume of a water-miscible organic solvent (e.g., DMF or DMSO) to achieve a concentrated stock solution (e.g., 10 mg/mL). Purging the solvent with an inert gas prior to use is recommended.[5]

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming can be applied if necessary, but avoid excessive heat.

  • For the working solution, slowly add the stock solution to the pre-warmed aqueous buffer of choice (e.g., PBS, cell culture media) while vortexing. Do not exceed a solvent concentration that is toxic to your experimental system (typically <0.5% for cell culture).

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider further dilution.

  • Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[5]

Protocol 2: Enhancing Aqueous Solubility using Methyl-β-Cyclodextrin
  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., chloroform or THF).

  • Prepare an aqueous solution of methyl-β-cyclodextrin (concentration to be optimized based on the desired this compound concentration).

  • Slowly add the this compound stock solution to the cyclodextrin solution while stirring vigorously.

  • Allow the mixture to stir for several hours at room temperature to facilitate complex formation.

  • The organic solvent can be removed by evaporation under a stream of nitrogen or by using a rotary evaporator.

  • The resulting aqueous solution contains the this compound-cyclodextrin inclusion complex.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Solution Preparation cluster_troubleshooting Troubleshooting A This compound (Crystalline Solid) C Vortex / Sonicate A->C B Organic Solvent (e.g., DMSO, DMF) B->C D Concentrated Stock Solution C->D F Vigorous Mixing D->F E Aqueous Buffer (e.g., PBS, Media) E->F G Final Aqueous Solution F->G H Precipitation Check G->H I Precipitation Occurs H->I J Optimize Ratio I->J K Add Carrier (e.g., Cyclodextrin) I->K L Lower Concentration I->L

Caption: Workflow for preparing aqueous solutions of this compound.

solubility_enhancement_pathway cluster_problem Core Problem cluster_strategies Solubility Enhancement Strategies cluster_formulation cluster_modification A Poor Aqueous Solubility of this compound B Formulation Approaches A->B C Physicochemical Modification A->C D Complexation (e.g., Cyclodextrins) B->D E Lipid-Based Systems (e.g., Emulsions, SLNs) B->E F Nanoencapsulation B->F G Z-Isomerization C->G H Particle Size Reduction (Micronization) C->H

Caption: Strategies to address the poor solubility of this compound.

References

Minimizing matrix effects in LC-MS analysis of Anhydrolutein II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Anhydrolutein II. Given the limited direct literature on this compound, this guide draws upon established methodologies for its isomers, lutein and zeaxanthin, to provide a robust framework for analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor peak shape (tailing or fronting) and inconsistent retention times for my this compound peak. What are the likely causes and solutions?

A1: These issues are common indicators of matrix effects or chromatographic problems. Here’s a step-by-step troubleshooting guide:

  • Column Choice: Carotenoids, including this compound, are best separated on a C30 column due to its ability to resolve geometric isomers. If you are using a C18 column, consider switching to a C30 stationary phase.

  • Mobile Phase Composition: The mobile phase can significantly impact peak shape. For carotenoids, a mobile phase consisting of methanol, methyl-tert butyl ether (MTBE), and water is often effective. Ensure the mobile phase is fresh and properly degassed.

  • Sample Solvent: Injecting your sample in a solvent stronger than the initial mobile phase can cause peak distortion. Try to dissolve your final extract in the initial mobile phase.

  • Column Contamination: Matrix components can accumulate on the column, leading to poor peak shape. Implement a robust column washing procedure after each analytical batch.

Q2: My this compound signal intensity is low and varies significantly between injections, suggesting ion suppression. How can I confirm and mitigate this?

A2: Ion suppression is a primary matrix effect where co-eluting compounds interfere with the ionization of the target analyte.

Confirmation:

  • Post-Column Infusion: This qualitative technique helps identify regions in your chromatogram where ion suppression or enhancement occurs. A steady infusion of an this compound standard is introduced after the analytical column and before the mass spectrometer. Injection of a blank matrix extract will show a dip in the baseline signal at retention times where matrix components causing suppression elute.

  • Matrix Effect Calculation: A quantitative assessment can be made by comparing the peak area of a standard prepared in a clean solvent to the peak area of a standard spiked into a blank matrix extract (post-extraction).

Mitigation Strategies:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before injection.

    • Liquid-Liquid Extraction (LLE): Effective for extracting nonpolar compounds like carotenoids from aqueous matrices.

    • Solid-Phase Extraction (SPE): Provides a more thorough cleanup by selectively isolating the analyte.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also decrease the analyte signal to below the limit of quantification.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for a related carotenoid (e.g., ¹³C-lutein) will co-elute with this compound and experience similar matrix effects, allowing for accurate quantification.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to compensate for consistent matrix effects across your sample set.

Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?

Key fragment ions would likely arise from the loss of water and toluene from the polyene chain. For lutein, a characteristic fragment is observed from the loss of water from the protonated molecule [M+H-H₂O]⁺. Therefore, for this compound, which is already anhydro-lutein, the fragmentation might be different. Expect to see fragments related to the cleavage of the polyene chain.

Predicted Fragmentation:

Precursor Ion (m/z)Predicted Fragment Ions (m/z)Description
551.4459.4Loss of Toluene ([M+H-92]⁺)
551.4445.4Loss of Xylene ([M+H-106]⁺)

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation: To a 200 µL plasma sample, add 200 µL of ethanol to precipitate proteins. Vortex for 30 seconds.

  • Extraction: Add 1 mL of a hexane:dichloromethane (1:1, v/v) mixture. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction step (step 2-4) on the remaining aqueous layer and combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Conditioning: Condition a C30 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (from step 1 of the LLE protocol) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water:methanol (90:10, v/v) to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol:MTBE (50:50, v/v).

  • Evaporation and Reconstitution: Follow steps 6 and 7 from the LLE protocol.

Protocol 3: Calculation of Matrix Effect
  • Prepare a standard solution of this compound in a clean solvent (e.g., initial mobile phase) at a known concentration (e.g., 100 ng/mL). This is Solution A .

  • Prepare a blank matrix extract by performing the full sample preparation procedure on a sample known to not contain this compound.

  • Spike the blank matrix extract with the this compound standard to the same final concentration as Solution A. This is Solution B .

  • Analyze both solutions by LC-MS and record the peak areas.

  • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = ((Peak Area in Solution B) / (Peak Area in Solution A)) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Carotenoid Recovery

AnalyteMatrixSample Preparation MethodAverage Recovery (%)Reference
LuteinPlasmaLiquid-Liquid Extraction (LLE)85-95[Fictionalized Data for illustrative purposes]
LuteinPlasmaSolid-Phase Extraction (SPE)90-105[Fictionalized Data for illustrative purposes]
β-carotenePlasmaLiquid-Liquid Extraction (LLE)80-90[Fictionalized Data for illustrative purposes]
β-carotenePlasmaSolid-Phase Extraction (SPE)88-102[Fictionalized Data for illustrative purposes]

Table 2: Example Calculation of Matrix Effect

SolutionAnalyte Concentration (ng/mL)Peak AreaMatrix Effect (%)Interpretation
A (in solvent)100500,000--
B (in matrix)100250,00050%Significant Ion Suppression

Visualizations

Troubleshooting_Workflow start Start: Poor Peak Shape or Inconsistent Signal check_chromatography Review Chromatography: - C30 Column? - Fresh Mobile Phase? - Correct Sample Solvent? start->check_chromatography chrom_ok Chromatography OK? check_chromatography->chrom_ok optimize_chrom Action: Optimize Chromatographic Conditions chrom_ok->optimize_chrom No confirm_me Suspect Matrix Effects (ME). Proceed to Confirmation. chrom_ok->confirm_me Yes optimize_chrom->start me_confirmation Confirm ME: - Post-Column Infusion - Calculate ME (%) confirm_me->me_confirmation me_present ME Confirmed? me_confirmation->me_present no_me No Significant ME. Re-evaluate Chromatography. me_present->no_me No mitigate_me Mitigate ME me_present->mitigate_me Yes no_me->check_chromatography sample_prep Improve Sample Prep: - LLE or SPE - Sample Dilution mitigate_me->sample_prep internal_std Use Compensation: - SIL-Internal Standard - Matrix-Matched Calibration mitigate_me->internal_std end End: Improved Analysis sample_prep->end internal_std->end

Caption: Troubleshooting workflow for LC-MS analysis of this compound.

Matrix_Effect_Evaluation start Start: Evaluate Matrix Effect qualitative Qualitative Assessment: Post-Column Infusion start->qualitative quantitative Quantitative Assessment: Matrix Effect Calculation start->quantitative pci_protocol Protocol: 1. Infuse Analyte Post-Column 2. Inject Blank Matrix 3. Monitor Signal for Dips/Peaks qualitative->pci_protocol me_calc_protocol Protocol: 1. Prepare Standard in Solvent (A) 2. Prepare Standard in Matrix (B) 3. Calculate %ME = (Area B / Area A) * 100 quantitative->me_calc_protocol interpretation Interpret Results: - Signal Dips = Suppression - Signal Peaks = Enhancement pci_protocol->interpretation quant_interpretation Interpret Results: - <100% = Suppression - >100% = Enhancement me_calc_protocol->quant_interpretation end End: Characterize Matrix Effect interpretation->end quant_interpretation->end

Caption: Workflow for the evaluation of matrix effects in LC-MS analysis.

Calibration curve issues in Anhydrolutein II quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Anhydrolutein II.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Lutein?

This compound is a dehydrated form of lutein, a naturally occurring carotenoid.[1][2] It is considered a degradation product or metabolite of lutein.[1][2] Both Anhydrolutein I and II are isomers with the chemical formula C40H54O. Due to their close structural similarity to lutein, many of the analytical challenges and solutions for lutein are applicable to this compound.

Q2: What is the recommended type of HPLC column for this compound analysis?

For the separation of carotenoid isomers like this compound, a C30 column is highly recommended over a standard C18 column.[3][4][5][6] C30 columns provide enhanced shape selectivity, which is crucial for resolving structurally similar isomers and achieving baseline separation from other carotenoids that may be present in the sample matrix.[3][4][5][6]

Q3: What are the typical storage conditions for this compound standards and samples?

Carotenoids, including this compound, are susceptible to degradation from light, heat, and oxygen.[7][8] Therefore, it is critical to:

  • Store standard solutions and samples at low temperatures, preferably at -80°C for long-term storage.[2]

  • Protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Purge solutions with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Prepare fresh working solutions daily if possible and avoid prolonged storage of diluted solutions at room temperature.[2]

Q4: What are the common solvents for dissolving this compound standards?

Based on the solubility of the parent compound, lutein, this compound is expected to be soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2] It is sparingly soluble in aqueous buffers. For HPLC analysis, the injection solvent should be compatible with the mobile phase to avoid peak distortion. A mixture of mobile phase components is often a good choice for the final sample diluent.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using HPLC.

Calibration Curve Issues
Problem Potential Causes Recommended Solutions
Non-linear calibration curve - Standard degradation due to improper storage or handling (exposure to light, heat, or oxygen).- Inaccurate preparation of standard dilutions.- Detector saturation at high concentrations.- Co-elution with an interfering peak.- Prepare fresh standards from a solid stock.- Use calibrated pipettes and perform serial dilutions carefully.- Reduce the concentration range of the calibration curve.- Optimize chromatographic conditions for better resolution.
Poor reproducibility of peak areas - Inconsistent injection volume.- Leaks in the HPLC system.- Fluctuation in column temperature.- Sample instability in the autosampler.- Check the autosampler for air bubbles and ensure proper syringe function.- Inspect all fittings for leaks.- Use a column oven to maintain a stable temperature.- Keep the autosampler tray cool and minimize the time samples are stored before injection.
High intercept in the calibration curve - Contamination in the blank solution or mobile phase.- Carryover from a previous injection.- Use fresh, high-purity solvents for the mobile phase and blank.- Run a blank injection after a high-concentration standard to check for carryover.- Implement a needle wash step in the autosampler method.
Chromatographic Problems
Problem Potential Causes Recommended Solutions
Peak tailing - Active sites on the column interacting with the analyte.- Column overload.- Dead volume in the system (e.g., long tubing).- Use a mobile phase with appropriate additives to reduce secondary interactions.- Inject a smaller sample volume or a more dilute sample.- Use shorter, narrower internal diameter tubing between the column and detector.
Peak fronting - Sample solvent stronger than the mobile phase.- Column collapse or void formation.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Replace the column if it is old or has been subjected to pressure shocks.
Split peaks - Clogged frit or partially blocked column inlet.- Incompatibility between the injection solvent and the mobile phase.- Reverse-flush the column with a suitable solvent.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Baseline noise or drift - Air bubbles in the pump or detector.- Contaminated mobile phase or detector cell.- Leaks in the system.- Fluctuating column temperature.- Degas the mobile phase and purge the pump.- Flush the system with a strong solvent.- Check and tighten all fittings.- Use a column oven.
Shifting retention times - Inconsistent mobile phase composition.- Column aging or contamination.- Fluctuations in flow rate or temperature.- Prepare fresh mobile phase and ensure proper mixing.- Use a guard column and flush the analytical column regularly.- Check the pump for consistent flow and use a column oven.

Experimental Protocols

Preparation of this compound Standard Stock Solution
  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in a minimal amount of a solvent in which it is freely soluble (e.g., chloroform or DMF).

  • Dilute to the final volume with a solvent that is compatible with the HPLC mobile phase (e.g., a mixture of methanol and methyl-tert-butyl ether).

  • Store the stock solution in an amber vial at -80°C.

Example HPLC Method for this compound Quantification

This is a general method and may require optimization for your specific instrument and sample matrix.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C30, 4.6 x 250 mm, 5 µm
Mobile Phase A Methanol:Water (98:2, v/v)
Mobile Phase B Methyl-tert-butyl ether (MTBE)
Gradient 0-2 min: 98% A, 2% B2-12 min: 95% A, 5% B12-20 min: Re-equilibrate to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 20°C
Detection Wavelength Approximately 450 nm (verify with UV-Vis spectrum of standard)
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound Standard dissolve Dissolve in appropriate solvent weigh->dissolve dilute Prepare calibration standards dissolve->dilute filter Filter samples and standards dilute->filter extract Extract this compound from sample matrix extract->filter inject Inject onto C30 column filter->inject separate Gradient elution inject->separate detect Detect at ~450 nm separate->detect integrate Integrate peak areas detect->integrate calibrate Generate calibration curve integrate->calibrate quantify Quantify this compound in samples calibrate->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_linearity Non-Linearity cluster_reproducibility Poor Reproducibility cluster_chromatography Chromatographic Issues start Problem with Calibration Curve? check_standards Check standard stability and preparation start->check_standards Yes check_concentration Check for detector saturation start->check_concentration Yes check_system Check for leaks and injector issues start->check_system No check_temp Ensure stable column temperature check_system->check_temp check_peak_shape Investigate peak tailing/fronting check_temp->check_peak_shape check_baseline Troubleshoot baseline noise/drift check_peak_shape->check_baseline

Caption: Troubleshooting logic for calibration curve issues.

References

Validation & Comparative

Anhydrolutein II vs. Lutein: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of Anhydrolutein II, a metabolite of lutein, and its parent compound, lutein. The objective is to furnish researchers and drug development professionals with a comprehensive overview of their respective antioxidant capacities, supported by available experimental data and detailed methodologies.

Introduction to this compound and Lutein

Lutein is a naturally occurring carotenoid belonging to the xanthophyll family, abundantly found in green leafy vegetables and egg yolks. It is well-recognized for its potent antioxidant properties, which are attributed to its structure of conjugated double bonds and hydroxyl groups[1]. These features enable lutein to effectively scavenge reactive oxygen species (ROS), such as singlet oxygen and lipid peroxy radicals[1].

This compound, also known as 3'-dehydrolutein, 3'-oxolutein, or 3'-ketolutein, is a product of the oxidative transformation of lutein and has been identified in human and monkey tissues, including the liver, blood serum, and eyes[2]. As a metabolite, understanding its antioxidant potential relative to lutein is crucial for evaluating the overall protective effects of lutein consumption.

Comparative Antioxidant Activity: Experimental Data

Singlet Oxygen Quenching Activity

Singlet oxygen is a high-energy form of oxygen that can cause significant oxidative damage to biological molecules. The ability of an antioxidant to "quench" singlet oxygen is a critical measure of its protective efficacy.

CompoundSinglet Oxygen Quenching Rate Constant (M⁻¹s⁻¹)
This compound (Dehydrolutein) 0.77 x 10¹⁰[2]
Lutein 0.55 x 10¹⁰[2]

These results indicate that this compound is a more potent quencher of singlet oxygen than lutein. The study also demonstrated that in protecting lipids from photosensitized oxidation, dehydrolutein was more effective than lutein at a concentration of 10 µM[2].

It is important to note that direct comparative studies on the free radical scavenging activity of this compound using common assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), as well as cellular antioxidant activity assays, are not extensively available in the current body of scientific literature. However, some research suggests that oxidation products of lutein may exhibit higher antioxidant properties than lutein itself[3][4].

For context, published IC₅₀ values for lutein in various radical scavenging assays are provided below.

AssayLutein IC₅₀ (µg/mL)
DPPH Radical Scavenging 35[5]
Superoxide Radical Scavenging 21[5]
Hydroxyl Radical Scavenging 1.75[5]
Nitric Oxide Radical Scavenging 3.8[5]
Lipid Peroxidation Inhibition 2.2[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key antioxidant assays discussed.

Singlet Oxygen Quenching Rate Constant Determination

This protocol is based on the methodology used to compare this compound and lutein directly[2].

Objective: To determine the rate constant of singlet oxygen quenching by the test compounds.

Materials:

  • 5-ns laser pulse generator for photoexcitation

  • All-trans-retinal (as a photosensitizer to generate singlet oxygen)

  • This compound (Dehydrolutein)

  • Lutein

  • Appropriate solvent (e.g., benzene)

  • Spectrophotometer capable of time-resolved detection of singlet oxygen phosphorescence

Procedure:

  • Prepare solutions of all-trans-retinal and varying concentrations of this compound and lutein in the chosen solvent.

  • Generate singlet oxygen by exposing the all-trans-retinal solution to a 5-ns laser pulse.

  • Monitor the rate of decay of singlet oxygen's characteristic phosphorescence in the absence and presence of the different concentrations of the carotenoids.

  • Plot the rates of singlet oxygen decay as a function of the carotenoid concentration.

  • The slope of the resulting linear plot will correspond to the singlet oxygen quenching rate constant for each compound.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_retinal Prepare all-trans-retinal solution laser 5-ns Laser Pulse Excitation prep_retinal->laser prep_carotenoid Prepare carotenoid solutions (varying concentrations) prep_carotenoid->laser measure Time-resolved detection of singlet oxygen phosphorescence laser->measure plot Plot decay rates vs. carotenoid concentration measure->plot calculate Calculate quenching rate constant (slope of the line) plot->calculate

Experimental workflow for determining singlet oxygen quenching rate constants.

DPPH Radical Scavenging Assay (General Protocol)

Objective: To measure the capacity of a compound to scavenge the DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Test compounds (this compound, Lutein) at various concentrations

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Prepare a working solution of DPPH (typically 0.1 mM).

  • In a 96-well plate or cuvettes, add a specific volume of the test compound solutions at different concentrations.

  • Add an equal volume of the DPPH working solution to each well/cuvette.

  • Include a blank (solvent only) and a positive control.

  • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay (General Protocol)

Objective: To measure the ability of a compound to scavenge the ABTS radical cation.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

  • Potassium persulfate

  • Test compounds (this compound, Lutein) at various concentrations

  • Positive control (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Add a small volume of the test compound solutions at different concentrations to a defined volume of the diluted ABTS•+ solution.

  • Include a blank and a positive control.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition of the ABTS radical is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay (General Protocol)

Objective: To measure the antioxidant activity of a compound within a cellular environment.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or another peroxyl radical initiator

  • Test compounds (this compound, Lutein)

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well microplate and culture until confluent.

  • Wash the cells and treat them with the test compounds at various concentrations along with DCFH-DA.

  • After an incubation period, wash the cells to remove the compounds and excess probe.

  • Add the peroxyl radical initiator (ABAP) to induce cellular oxidation.

  • Measure the fluorescence of 2',7'-dichlorofluorescein (DCF) at regular intervals using a fluorescence plate reader.

  • The antioxidant capacity is determined by the ability of the compound to suppress the fluorescence compared to control cells.

Signaling Pathways

Lutein is known to modulate several signaling pathways involved in the cellular antioxidant and anti-inflammatory response. Information on the specific signaling pathways affected by this compound is currently lacking in the scientific literature.

Lutein's Influence on Antioxidant Signaling Pathways

Lutein has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Additionally, lutein can suppress inflammatory pathways by inhibiting the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) [1]. It has also been reported to modulate the PI3K/Akt/mTOR signaling pathway in certain cancer cell lines[6].

G cluster_lutein Lutein cluster_pathways Signaling Pathways cluster_outcomes Cellular Response lutein Lutein nrf2 Nrf2 Pathway lutein->nrf2 Activates stat3 STAT3 Pathway lutein->stat3 Inhibits nfkb NF-κB Pathway lutein->nfkb Inhibits pi3k PI3K/Akt/mTOR Pathway lutein->pi3k Modulates antioxidant_enzymes Increased Antioxidant Enzyme Expression nrf2->antioxidant_enzymes inflammation Decreased Inflammation stat3->inflammation nfkb->inflammation apoptosis Modulation of Apoptosis pi3k->apoptosis

References

Comparative analysis of Anhydrolutein II and zeaxanthin in retinal tissue

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of dehydrolutein, an oxidative metabolite of lutein, and zeaxanthin, two key carotenoids present in retinal tissue. While the initial topic specified Anhydrolutein II, a comprehensive literature search revealed a scarcity of data for this specific compound within the context of retinal science. Therefore, this guide focuses on dehydrolutein, a structurally related and physiologically relevant lutein derivative found in the retina, offering a scientifically robust comparison with zeaxanthin.

Introduction

The macula, the central region of the retina responsible for high-acuity vision, is rich in carotenoids, particularly lutein and zeaxanthin. These molecules are crucial for protecting the retina from light-induced oxidative damage and inflammation.[1][2] Dehydrolutein, a product of lutein oxidation, is also present in retinal tissue, and its role is a subject of ongoing research.[3][4] This guide delves into the comparative performance of dehydrolutein and zeaxanthin, presenting quantitative data, detailed experimental protocols, and visualizations of their molecular interactions.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing dehydrolutein and zeaxanthin.

ParameterDehydroluteinZeaxanthinLutein (for reference)Source
**Singlet Oxygen Quenching Rate Constant (x 10¹⁰ M⁻¹s⁻¹) **0.77 ± 0.021.23 ± 0.020.55 ± 0.02[5][6][7]
Distribution in Retina Present as an oxidation product of lutein.Concentrated in the fovea.More evenly distributed across the macula.[3][4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Carotenoid Quantification in Retinal Tissue

This protocol outlines the methodology for the extraction and quantification of carotenoids from retinal tissue.

a. Sample Preparation:

  • Excise retinal tissue and immediately freeze in liquid nitrogen.

  • Homogenize the tissue in a suitable solvent, such as ethanol or a mixture of hexane and ethanol, under dim light to prevent carotenoid degradation.[3]

  • Saponify the extract with potassium hydroxide to remove interfering lipids.

  • Extract the carotenoids from the saponified mixture using hexane or another non-polar solvent.

  • Evaporate the solvent under a stream of nitrogen and redissolve the residue in the HPLC mobile phase.

b. HPLC Analysis:

  • Column: A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers.

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is commonly used.

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelengths for each carotenoid (approximately 450 nm).

  • Quantification: Calibrate the instrument using pure standards of each carotenoid to determine their concentrations in the sample.

Antioxidant Capacity Assessment: Singlet Oxygen Quenching

This protocol describes the measurement of the rate constant for singlet oxygen quenching, a key indicator of antioxidant activity.

  • Singlet Oxygen Generation: Use a photosensitizer (e.g., rose bengal or all-trans-retinal) and a light source of a specific wavelength to generate singlet oxygen.[5][6][7]

  • Detection: Monitor the decay of singlet oxygen phosphorescence in the time-resolved mode.

  • Quenching Measurement: Introduce the carotenoid of interest (dehydrolutein or zeaxanthin) at varying concentrations into the system.

  • Rate Constant Calculation: Measure the increase in the decay rate of singlet oxygen phosphorescence as a function of the carotenoid concentration to calculate the bimolecular rate constant for quenching.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by lutein and zeaxanthin in retinal cells. As dehydrolutein is a metabolite of lutein, it is plausible that it may influence similar pathways, although direct evidence is limited.

nrf2_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lutein_Zeaxanthin Lutein / Zeaxanthin Keap1 Keap1 Lutein_Zeaxanthin->Keap1 Inhibit Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Nrf2->Cul3 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription anti_inflammatory_pathway cluster_stimulus Stimulus cluster_cell Retinal Cell Lutein Lutein NFkB NF-κB Lutein->NFkB Inhibits Activation Oxidative_Stress Oxidative Stress Oxidative_Stress->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Promotes Transcription experimental_workflow cluster_extraction Carotenoid Extraction from Retinal Tissue cluster_analysis Analysis cluster_data Data Interpretation Tissue_Homogenization 1. Tissue Homogenization Saponification 2. Saponification Tissue_Homogenization->Saponification Solvent_Extraction 3. Solvent Extraction Saponification->Solvent_Extraction Evaporation 4. Evaporation & Reconstitution Solvent_Extraction->Evaporation HPLC HPLC Quantification Evaporation->HPLC Antioxidant_Assay Antioxidant Capacity Assay Evaporation->Antioxidant_Assay Quant_Data Quantitative Data HPLC->Quant_Data Antioxidant_Assay->Quant_Data Comparative_Analysis Comparative Analysis Quant_Data->Comparative_Analysis

References

Unveiling the Transformation: A Guide to Validating the Lutein to Anhydrolutein II Metabolic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic conversion of lutein to anhydrolutein II against alternative metabolic pathways. It includes supporting experimental data, detailed methodologies, and visual representations to facilitate a comprehensive understanding of this specific biochemical transformation.

The xanthophyll carotenoid lutein, a prominent dietary nutrient, undergoes various metabolic transformations within the human body. While pathways such as oxidation and isomerization to meso-zeaxanthin are well-documented, the formation of this compound represents a non-enzymatic dehydration route. This guide delves into the validation of this specific pathway, offering a comparative analysis with other known metabolic fates of lutein.

Comparative Analysis of Lutein's Metabolic Fates

The metabolism of lutein is multifaceted, leading to a variety of products with distinct biochemical properties. The primary pathways include oxidation, isomerization, and non-enzymatic dehydration.

Table 1: Quantitative Comparison of Lutein Metabolic Pathways

Metabolic PathwayKey Metabolite(s)Formation MechanismTypical Yield/PresenceAnalytical Method of Choice
Non-Enzymatic Dehydration Anhydrolutein I, This compound , Anhydrolutein IIIAcid-catalyzed dehydration (e.g., in the stomach)Anhydrolutein I (54%), This compound (19%) , Anhydrolutein III (19%) in synthetic reactionsHPLC, HPLC-MS/MS
Oxidation 3-hydroxy-β,ε-caroten-3'-one, 3'-epilutein, ε,ε-carotene-3,3'-dioneEnzymatic and non-enzymatic oxidationMajor and minor products found in retina and plasma[1]HPLC-UV/Vis-MS
Isomerization meso-zeaxanthinBelieved to be formed from lutein in the maculaSignificant component of macular pigmentChiral HPLC

The this compound Formation Pathway

This compound, specifically all-E-(3R,6'R)-3-hydroxy-2',3'-didehydro-beta,epsilon-carotene, is a dehydration product of lutein. Its formation is not believed to be enzymatically driven but rather occurs under acidic conditions. The acidic environment of the stomach is a plausible site for this conversion in vivo. This is supported by in vitro experiments that demonstrate the efficient conversion of lutein to anhydrolutein isomers in the presence of acid.

Lutein_to_Anhydrolutein_II Lutein Lutein H_plus Acidic Environment (e.g., Stomach Acid) Lutein->H_plus Anhydrolutein_II This compound H_plus->Anhydrolutein_II Dehydration Anhydrolutein_I Anhydrolutein I H_plus->Anhydrolutein_I Dehydration Anhydrolutein_III Anhydrolutein III H_plus->Anhydrolutein_III Dehydration

Figure 1: Proposed non-enzymatic pathway of lutein to this compound.

Experimental Protocols

Validating the formation of this compound from lutein involves both in vitro synthesis to generate standards and analytical methods to detect its presence in biological samples.

Protocol 1: In Vitro Acid-Catalyzed Dehydration of Lutein

This protocol is based on the partial synthesis of anhydroluteins from lutein.

Objective: To generate anhydrolutein I, II, and III from lutein for use as analytical standards.

Materials:

  • Lutein

  • Acetone

  • Sulfuric acid (H₂SO₄), 2% solution in acetone

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Hexane

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve a known amount of lutein in acetone.

  • Add the 2% H₂SO₄ in acetone solution to the lutein solution.

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Once the desired conversion is achieved, neutralize the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the carotenoids from the aqueous acetone mixture with hexane.

  • Wash the hexane extract with water to remove any remaining salts.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator.

  • Purify the resulting mixture of anhydrolutein isomers using semi-preparative HPLC on a C18 reversed-phase column to isolate this compound.

Protocol 2: Detection of this compound in Human Plasma by HPLC-MS/MS

This protocol provides a general workflow for the sensitive detection of lutein and its metabolites in biological fluids.

Objective: To identify and quantify this compound in human plasma samples.

Materials:

  • Human plasma sample

  • Internal standard (e.g., echinenone)

  • Protein precipitation solvent (e.g., ethanol or methanol)

  • Extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate)

  • HPLC-MS/MS system with a C18 or C30 reversed-phase column

Procedure:

  • Sample Preparation:

    • Thaw the human plasma sample.

    • Add a known amount of the internal standard.

    • Precipitate the plasma proteins by adding a cold protein precipitation solvent.

    • Vortex the mixture and centrifuge to pellet the proteins.

    • Collect the supernatant.

  • Liquid-Liquid Extraction:

    • Extract the carotenoids from the supernatant using an appropriate extraction solvent.

    • Vortex and centrifuge to separate the phases.

    • Collect the organic (upper) layer containing the carotenoids.

    • Repeat the extraction for better recovery.

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable solvent compatible with the HPLC mobile phase.

    • Inject the reconstituted sample into the HPLC-MS/MS system.

  • HPLC-MS/MS Conditions:

    • Column: C18 or C30 reversed-phase column.

    • Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether, and water is commonly used.

    • Mass Spectrometry: Operate in a suitable ionization mode (e.g., APCI or ESI) and use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of the parent and daughter ions of this compound and the internal standard.

Experimental_Workflow cluster_synthesis In Vitro Synthesis cluster_analysis Analysis in Biological Sample Lutein_start Lutein Reaction Acid-Catalyzed Dehydration Lutein_start->Reaction Purification HPLC Purification Reaction->Purification Anhydrolutein_Std This compound Standard Purification->Anhydrolutein_Std Analysis HPLC-MS/MS Analysis Anhydrolutein_Std->Analysis Spiking for Identification Plasma Plasma Sample Extraction Protein Precipitation & L-L Extraction Plasma->Extraction Extraction->Analysis Result Detection of This compound Analysis->Result

Figure 2: Experimental workflow for validating the lutein to this compound pathway.

Alternative Metabolic Pathways of Lutein: A Comparison

To provide a complete picture, it is crucial to consider the other significant metabolic pathways of lutein.

Oxidative Pathway

In various tissues, particularly the retina, lutein can undergo oxidation.[1] This leads to the formation of several metabolites, including 3-hydroxy-β,ε-caroten-3'-one and 3'-epilutein.[1] This oxidative metabolism is significant as it is linked to the antioxidant function of lutein in protecting tissues from oxidative stress.[2]

Isomerization to Meso-zeaxanthin

A well-established metabolic fate of lutein in the human macula is its conversion to meso-zeaxanthin.[3] This stereoisomer of lutein is a major component of the macular pigment, and its formation is thought to be an enzymatic process, although the exact mechanism is still under investigation.

Lutein_Metabolism_Comparison cluster_dehydration Non-Enzymatic Dehydration cluster_oxidation Oxidation cluster_isomerization Isomerization Lutein Lutein Anhydrolutein_II This compound Lutein->Anhydrolutein_II Acid-catalyzed Oxidized_Metabolites 3-hydroxy-β,ε-caroten-3'-one 3'-epilutein Lutein->Oxidized_Metabolites Enzymatic/Non-enzymatic Mesozeaxanthin Meso-zeaxanthin Lutein->Mesozeaxanthin Enzymatic (in macula)

Figure 3: Comparison of major metabolic pathways of lutein.

Conclusion

The conversion of lutein to this compound represents a non-enzymatic dehydration pathway, likely occurring in the acidic environment of the stomach. This contrasts with the enzymatic oxidative and isomerization pathways that lutein undergoes in various tissues. The provided experimental protocols offer a framework for the synthesis and detection of this compound, enabling further research into its physiological relevance and potential biomarkers. Understanding these diverse metabolic fates of lutein is critical for a comprehensive assessment of its bioavailability, bioactivity, and role in human health.

References

Cross-Validation of HPLC and LC-MS Methods for Anhydrolutein II Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the expected capabilities of HPLC and LC-MS for the analysis of Anhydrolutein II, based on typical performance for similar carotenoids.

ParameterHPLC with UV-Vis DetectionLC-MS/MSKey Considerations for this compound Analysis
Specificity Moderate to High. Relies on chromatographic separation and UV-Vis spectrum. Co-eluting compounds with similar spectra can interfere.Very High. Mass spectrometer provides an additional dimension of separation based on mass-to-charge ratio, significantly reducing interferences.[1][2]LC-MS/MS is superior for complex matrices where isomers or degradation products of this compound may be present.
Sensitivity (LOD/LOQ) Generally in the ng/mL range.Significantly lower, often in the pg/mL range.[3][4]For trace-level analysis of this compound, LC-MS/MS is the method of choice.[5]
Linearity Good, typically with a correlation coefficient (R²) > 0.99 over a defined concentration range.Excellent, with a wider dynamic range and R² > 0.99.[1]Both methods can provide excellent linearity, but LC-MS/MS often covers a broader concentration range.
Precision High, with Relative Standard Deviation (RSD) typically < 2% for intra- and inter-day assays.[6][7]High, with RSD typically < 15% (as per regulatory guidelines for bioanalytical methods).[3][7]Both methods offer high precision suitable for regulated environments.
Accuracy High, with recovery values typically between 98-102%.[8]High, with recovery values typically within 85-115% (as per regulatory guidelines for bioanalytical methods).[3][7]Both methods provide high accuracy, ensuring reliable quantification.
Robustness Generally robust, but sensitive to changes in mobile phase composition, pH, and column temperature.[6]Can be less robust, susceptible to matrix effects and ion suppression. Requires careful sample preparation.HPLC methods may be more transferable between laboratories.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial instrument cost and requires more specialized expertise for method development and maintenance.The choice depends on budget and available technical expertise.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for HPLC and LC-MS analysis of carotenoids like this compound.

HPLC Method Protocol

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 or C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9] The C30 column is often preferred for resolving carotenoid isomers.

  • Mobile Phase: An isocratic or gradient mixture of solvents such as acetonitrile, methanol, and dichloromethane.[10] A typical mobile phase could be a mixture of acetonitrile and methanol (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis detection at the maximum absorbance wavelength of this compound (approximately 450 nm).[9]

  • Sample Preparation: Extraction from the matrix using an organic solvent (e.g., hexane, ethanol, or a mixture), followed by evaporation and reconstitution in the mobile phase.

LC-MS Method Protocol

  • Instrumentation: LC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often suitable for non-polar compounds like carotenoids.

  • MS Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

  • Sample Preparation: Similar to HPLC, but may require a more rigorous clean-up step (e.g., solid-phase extraction) to minimize matrix effects.

Cross-Validation Workflow

Cross-validation ensures that two different analytical methods provide comparable results, which is crucial when transferring methods or confirming findings.

CrossValidationWorkflow start Start: Define Validation Parameters sample_prep Sample Preparation (Spiked & Real Samples) start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis Inject lcms_analysis LC-MS Analysis sample_prep->lcms_analysis Inject data_hplc HPLC Data (Concentration) hplc_analysis->data_hplc data_lcms LC-MS Data (Concentration) lcms_analysis->data_lcms comparison Statistical Comparison (e.g., Bland-Altman, t-test) data_hplc->comparison data_lcms->comparison conclusion Conclusion: Method Correlation & Bias Assessment comparison->conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Signaling Pathways and Logical Relationships

The logical relationship in choosing between HPLC and LC-MS for this compound analysis can be visualized as a decision-making pathway.

MethodSelection start Start: this compound Analysis Required matrix_complexity Is the sample matrix complex? start->matrix_complexity sensitivity_req Is trace level quantification needed? matrix_complexity->sensitivity_req No lcms Use LC-MS Method matrix_complexity->lcms Yes budget_expertise Are budget and expertise for LC-MS available? sensitivity_req->budget_expertise No sensitivity_req->lcms Yes hplc Use HPLC Method budget_expertise->hplc No budget_expertise->lcms Yes end End: Method Selected hplc->end lcms->end

Caption: Decision pathway for selecting an analytical method for this compound.

References

Anhydrolutein II: A Comparative Analysis of its Bioavailability with Major Dietary Carotenoids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the bioavailability of Anhydrolutein II in comparison to other key dietary carotenoids. This document provides a detailed overview of current scientific understanding, presents quantitative data in a comparative format, outlines experimental methodologies, and visualizes key biological and experimental processes.

Introduction

Carotenoids are a class of lipophilic pigments synthesized by plants, algae, and photosynthetic bacteria. In human health, they are recognized for their antioxidant properties and their roles in vision, immune function, and cellular communication. The bioavailability of these compounds—the proportion of an ingested nutrient that is absorbed and becomes available for use in the body—is a critical factor in determining their physiological efficacy. This guide focuses on this compound, a dehydration product of the prominent dietary carotenoid lutein, and compares its theoretical bioavailability with that of well-researched dietary carotenoids: lutein, zeaxanthin, β-carotene, and lycopene.

This compound: Structure and Current Knowledge

This compound (C40H54O) is a metabolite of lutein formed by the dehydration of the parent molecule.[1][2] Its structure is characterized by the loss of a hydroxyl group from lutein, resulting in a more nonpolar molecule. While this compound has been identified in various animal tissues, such as in birds and fish where it is believed to be metabolically derived from dietary lutein, there is a significant gap in the scientific literature regarding its bioavailability in humans.[2] To date, no published studies have reported quantitative bioavailability data, such as plasma Area Under the Curve (AUC) or maximum concentration (Cmax), for this compound.

The increased lipophilicity of this compound compared to lutein suggests that its absorption dynamics may differ. While greater lipid solubility can sometimes enhance passage across cell membranes, it may also hinder the initial stages of absorption, such as the formation of mixed micelles in the aqueous environment of the small intestine. Further research is imperative to elucidate the pharmacokinetic profile of this lutein derivative.

Comparative Bioavailability of Major Dietary Carotenoids

In contrast to this compound, the bioavailability of lutein, zeaxanthin, β-carotene, and lycopene has been the subject of numerous human studies. The following table summarizes key pharmacokinetic parameters from representative studies, providing a comparative overview of their absorption efficiencies. It is important to note that bioavailability is highly variable and influenced by a multitude of factors.[2][3]

CarotenoidDosageFood Matrix / FormulationCmax (µmol/L)AUC (µmol·h/L)Key Findings & Citations
Lutein 20 mgStarch-matrix beadlet (SMB)~0.8~25Starch-based formulation showed significantly higher bioavailability compared to an alginate-based one.[4]
10 mgOil suspension~0.72Not ReportedSerum lutein levels significantly increased after 30 days of supplementation.
Zeaxanthin 10 mgJ-aggregated formulationNot Reported~55.9 nmol·h/LJ-aggregated form showed slightly higher bioavailability than H-aggregated form.[5]
1.75 mgStarch-matrix beadlet (SMB)~0.08Not ReportedCo-administered with lutein, zeaxanthin from a starch-based formulation was readily absorbed.[4]
β-Carotene 15 mgCooked, pureed carrots~0.5Not ReportedBioavailability was significantly higher from cooked, pureed carrots (65.1% absorbed) compared to raw, chopped carrots (41.4% absorbed).[6]
25 mgFresh carrot juice~1.2~15Carrot juice significantly enhanced β-carotene bioavailability compared to raw carrots.[7]
Lycopene 23 mgTomato paste with corn oil~0.8~15Bioavailability was 3.8-fold higher from tomato paste compared to fresh tomatoes.[8]
10 mgTangerine tomato juice~0.15~0.69Lycopene from tangerine tomatoes (rich in cis-isomers) was about 8.5 times more bioavailable than from red tomato juice (rich in all-trans-isomers).[9]

Factors Influencing Carotenoid Bioavailability

The absorption of carotenoids is a complex process influenced by a variety of dietary and host-related factors:

  • Food Matrix: The physical and chemical composition of the food in which carotenoids are consumed plays a crucial role. Disruption of the food matrix through processing techniques like cooking, pureeing, and juicing can significantly enhance the release of carotenoids and, consequently, their bioavailability.[2][6]

  • Dietary Fat: The presence of fat in a meal is essential for stimulating the release of bile acids and the formation of mixed micelles, which are necessary for the solubilization and subsequent absorption of these lipophilic compounds.[2][3]

  • Carotenoid Isomerism: The geometric configuration of carotenoids can impact their absorption. For instance, cis-isomers of lycopene have been shown to be more bioavailable than the all-trans form.[9]

  • Host-Related Factors: Individual variations in genetics, age, sex, and health status can influence the efficiency of carotenoid absorption and metabolism.[10]

Experimental Protocols

To ensure the objective comparison of bioavailability data, it is crucial to understand the methodologies employed in the cited studies. Below are generalized experimental protocols representative of human carotenoid bioavailability studies.

Protocol 1: Single-Dose, Crossover Bioavailability Study (for Lutein/Zeaxanthin Formulations)
  • Study Design: A randomized, double-blind, two-period, crossover design is often employed.

  • Subjects: Healthy, non-smoking volunteers with normal body mass index are recruited. A washout period of several weeks is implemented between study periods.

  • Intervention: Subjects receive a single oral dose of the carotenoid formulation (e.g., 20 mg lutein) with a standardized meal containing a moderate amount of fat.

  • Blood Sampling: Venous blood samples are collected at baseline (0 hours) and at multiple time points post-ingestion (e.g., 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours).

  • Analysis: Plasma or serum is separated, and carotenoid concentrations are quantified using High-Performance Liquid Chromatography (HPLC) with UV/Vis detection.

  • Pharmacokinetic Analysis: The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) are determined from the plasma concentration-time profiles. The Area Under the Curve (AUC) is calculated using the trapezoidal rule to assess the total carotenoid absorption over a specific time interval.

Protocol 2: Comparative Bioavailability from Different Food Matrices (for β-Carotene/Lycopene)
  • Study Design: A randomized crossover design is utilized.

  • Subjects: Healthy volunteers, sometimes with specific inclusion criteria (e.g., ileostomy patients to measure excretion).

  • Intervention: Subjects consume a standardized meal containing a specific amount of the carotenoid from different food sources (e.g., raw vs. cooked carrots, or fresh tomatoes vs. tomato paste). The meal includes a controlled amount of fat.

  • Sample Collection: Blood samples are collected over a defined period (e.g., 0-12 hours) to analyze the appearance of the carotenoid in the triglyceride-rich lipoprotein (TRL) fraction of the plasma, which reflects recent absorption. In studies with ileostomy patients, complete ileal effluent is collected to calculate the percentage of absorption.

  • Analysis: Carotenoids in plasma TRL fraction or food/effluent samples are extracted and quantified by HPLC.

  • Data Analysis: The AUC of the carotenoid in the TRL fraction is calculated to compare the relative bioavailability from different food sources. For mass-balance studies, the amount of carotenoid absorbed is calculated by subtracting the amount excreted from the amount ingested.

Visualizing Key Pathways and Workflows

Carotenoid Absorption and Metabolism Pathway

The following diagram illustrates the key steps involved in the absorption and initial metabolism of dietary carotenoids in the human intestine.

Carotenoid_Absorption Ingestion Dietary Carotenoids (in food matrix) Stomach Release from Food Matrix Ingestion->Stomach Digestion Micelle Mixed Micelles Stomach->Micelle BileAcids Bile Acids & Lipids BileAcids->Micelle Enterocyte Enterocyte (Intestinal Cell) Micelle->Enterocyte Passive Diffusion & Transporter-mediated Chylomicron Chylomicrons Enterocyte->Chylomicron Incorporation Metabolism Metabolism (e.g., to Retinol) Enterocyte->Metabolism Lymph Lymphatic System Chylomicron->Lymph Secretion Bloodstream Bloodstream (Lipoproteins) Lymph->Bloodstream

Caption: Carotenoid absorption pathway from ingestion to bloodstream.

Experimental Workflow for a Carotenoid Bioavailability Study

This diagram outlines a typical workflow for a human clinical trial designed to assess the bioavailability of a carotenoid from a supplement or food.

Bioavailability_Workflow Recruitment Subject Recruitment & Screening Randomization Randomization (Crossover Design) Recruitment->Randomization Washout1 Washout Period Randomization->Washout1 Intervention1 Intervention 1: Consume Test Product Washout1->Intervention1 Sampling1 Serial Blood Sampling Intervention1->Sampling1 Washout2 Washout Period Sampling1->Washout2 Analysis HPLC Analysis of Plasma Samples Sampling1->Analysis Intervention2 Intervention 2: Consume Control/Comparison Washout2->Intervention2 Sampling2 Serial Blood Sampling Intervention2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK_Analysis Results Data Interpretation & Comparison PK_Analysis->Results

Caption: Workflow of a crossover bioavailability clinical trial.

Conclusion

While this compound remains an understudied carotenoid with no available human bioavailability data, its structural relationship to lutein provides a basis for future research into its absorption and metabolic fate. The comparative analysis of well-known dietary carotenoids—lutein, zeaxanthin, β-carotene, and lycopene—highlights the significant impact of food matrix, processing, and formulation on their bioavailability. For researchers and professionals in drug development, understanding these factors is paramount for designing effective carotenoid-based interventions and for accurately interpreting the potential health benefits of these vital micronutrients. Further studies are strongly encouraged to elucidate the pharmacokinetic profile of this compound and its potential role in human health.

References

Statistical analysis for comparing the efficacy of Anhydrolutein II and other antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

Anhydrolutein II, also known as 3'-dehydrolutein, is a carotenoid that has garnered interest for its potential antioxidant properties. This guide provides a statistical analysis comparing the efficacy of this compound with other well-known antioxidants, supported by experimental data. Due to the limited volume of research focused specifically on this compound, this comparison primarily draws from a key study that directly compares it to its parent compounds, lutein and zeaxanthin. For a broader context, data on other common antioxidants are included from separate studies, with the clear notation that these were not part of a direct head-to-head comparison with this compound.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various assays that measure its ability to neutralize free radicals and reactive oxygen species. The following tables summarize the available quantitative data.

Table 1: Direct Comparison of this compound (Dehydrolutein), Lutein, and Zeaxanthin

Antioxidant AssayThis compound (Dehydrolutein)LuteinZeaxanthin
Singlet Oxygen Quenching Rate Constant (x 10¹⁰ M⁻¹s⁻¹) [1][2][3]0.770.551.23
Inhibition of Rose-Bengal-Mediated Photo-oxidation (% decrease in O₂ consumption at 10 µM) [1]45%32%47%
Inhibition of All-trans-retinal-Mediated Photo-oxidation (% decrease in O₂ consumption at 10 µM) [1]34%30%45%

Note: The data in this table is derived from a single study and represents a direct comparison under the same experimental conditions.

Table 2: Contextual Antioxidant Values for Other Common Antioxidants

AntioxidantAssayReported Value
Astaxanthin ORAC (µmol TE/100g)2,822,200[2][3][4]
β-Carotene DPPH IC₅₀ (µg/mL)~63.9[5]
Vitamin C (Ascorbic Acid) TEAC (Trolox Equivalents)Varies by study
Vitamin E (α-Tocopherol) FRAPHighest among Vitamin E isoforms[6]

Disclaimer: The values in this table are sourced from various studies and are provided for contextual purposes only. They do not represent a direct comparison with this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Singlet Oxygen Quenching Assay[1][2]
  • Objective: To determine the rate at which a compound quenches singlet oxygen.

  • Methodology: Time-resolved detection of singlet oxygen phosphorescence was used.

  • Procedure:

    • A 5-ns laser pulse excitation of all-trans-retinal was used to generate singlet oxygen.

    • The rate of decay of singlet oxygen phosphorescence was monitored in the absence and presence of increasing concentrations of the carotenoids (this compound, lutein, zeaxanthin).

    • The rates of singlet oxygen decay were plotted as a function of carotenoid concentration.

    • The singlet oxygen quenching rate constants were calculated from the slope of the linear plot.

Photosensitized Oxidation in Liposomes[1][2]
  • Objective: To measure the ability of an antioxidant to protect lipids from photo-oxidation.

  • Methodology: Oximetry was used to monitor oxygen consumption in a liposomal system.

  • Procedure for Rose-Bengal-Mediated Photo-oxidation:

    • Liposomes were prepared with egg yolk phosphatidylcholine (EYPC), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC).

    • The carotenoids were incorporated into the liposomes at various concentrations.

    • Photo-oxidation was induced by exposing the liposomes to green light (542 ± 4 nm) in the presence of the photosensitizer Rose Bengal.

    • Oxygen consumption was measured over time to determine the rate of oxidation.

  • Procedure for All-trans-retinal-Mediated Photo-oxidation:

    • Liposomes were prepared with EYPC and all-trans-retinal.

    • The carotenoids were incorporated into the liposomes.

    • Photo-oxidation was induced by exposure to blue light (404 ± 6 nm).

    • Oxygen consumption was monitored to determine the rate of oxidation.

General Protocols for Other Antioxidant Assays
  • Oxygen Radical Absorbance Capacity (ORAC): This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (commonly fluorescein) by a peroxyl radical generator (like AAPH). The result is quantified by the area under the fluorescence decay curve and is typically expressed as Trolox equivalents.[7]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The result is often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this method measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction in the blue-green color is proportional to the antioxidant concentration and is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

  • Ferric Reducing Antioxidant Power (FRAP): This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[9]

Signaling Pathways and Experimental Workflows

Antioxidants can exert their effects not only by directly scavenging reactive oxygen species but also by modulating cellular signaling pathways involved in the endogenous antioxidant response.

Putative Nrf2 Signaling Pathway for this compound

While not yet directly demonstrated for this compound, other carotenoids like lutein and astaxanthin are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10][11] This pathway is a primary cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Anhydrolutein_II This compound Anhydrolutein_II->ROS Scavenges Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Bound in normal state Ub Ubiquitin Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub->Nrf2_cyto Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Putative Nrf2 activation by this compound.
General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of a compound using common in vitro spectrophotometric assays.

Experimental_Workflow A Prepare Stock Solution of this compound B Prepare Serial Dilutions A->B D Mix Dilutions with Radical Solution B->D C Prepare Radical Solution (e.g., DPPH, ABTS) C->D E Incubate for a Defined Time D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition or TEAC/IC50 Value F->G

References

A Head-to-Head Comparison of Anhydrolutein II Synthesis and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isolation and purification of specific carotenoid isomers like Anhydrolutein II are critical for advancing research into their biological activities and potential therapeutic applications. This guide provides a detailed, head-to-head comparison of established methods for obtaining this compound, focusing on the acid-catalyzed dehydration of lutein. We present quantitative data, comprehensive experimental protocols, and visual workflows to facilitate a clear understanding of each method's principles and outcomes.

This compound, a dehydrated isomer of lutein, is not typically extracted in significant quantities directly from natural sources. Instead, it is most commonly synthesized from its readily available precursor, lutein, through acid-catalyzed dehydration. This process involves the removal of a water molecule from the lutein structure, leading to the formation of a new double bond. The specific reaction conditions, including the choice of acid catalyst, solvent, and temperature, play a crucial role in determining the yield and purity of the resulting this compound.

This guide will compare two primary methods for the synthesis of this compound from lutein:

  • Method 1: Sulfuric Acid-Catalyzed Dehydration in Acetone

  • Method 2: Simultaneous Extraction and Saponification followed by Acid Treatment (A Proposed Method)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two methods of this compound production.

ParameterMethod 1: Sulfuric Acid-Catalyzed DehydrationMethod 2: Simultaneous Extraction and Saponification with Acid Treatment
Starting Material Purified LuteinMarigold Meal
This compound Yield 19% of the total anhydrolutein mixture[1]Not explicitly quantified for this compound, but a mixture containing anhydrolutein is obtained.[2]
Other Products Anhydrolutein I (54%), 3',4'-Anhydrolutein III (19%)[1]Mixture of lutein, anhydrolutein, alpha-cryptoxanthin, and beta-cryptoxanthin.[2]
Purity of Final Product Requires chromatographic separation to isolate this compound.Requires chromatographic separation to isolate this compound.
Key Reagents Lutein, Sulfuric Acid, AcetoneMarigold Meal, Tetrahydrofuran (THF), Ethanolic Potassium Hydroxide (KOH), Acid (e.g., H₂SO₄)
Reaction Time Not explicitly stated, but likely rapid.Extraction/Saponification: ~2 hours; Acid Treatment: Variable

Experimental Protocols

Method 1: Sulfuric Acid-Catalyzed Dehydration of Lutein in Acetone

This method, based on the work of Khachik et al. (1995), is a direct chemical synthesis approach starting from purified lutein.[1]

Materials:

  • Purified Lutein

  • Acetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Sodium Sulfate

  • Solvents for extraction (e.g., diethyl ether or a mixture of hexane and ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve a known quantity of purified lutein in acetone.

  • Acidification: Add a 2% (v/v) solution of concentrated sulfuric acid in acetone to the lutein solution. The reaction is typically carried out at room temperature.

  • Reaction Quenching: After a predetermined reaction time, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Extract the carotenoids from the aqueous acetone mixture using a suitable organic solvent such as diethyl ether.

  • Washing and Drying: Wash the organic extract with water to remove any remaining salts and then dry it over anhydrous sodium sulfate.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure to obtain a crude mixture of anhydrolutein isomers.

  • Purification: Separate the individual anhydrolutein isomers (I, II, and III) using column chromatography on silica gel or by semi-preparative HPLC on a C18 reversed-phase column.[1]

Method 2: Simultaneous Extraction and Saponification of Marigold Meal followed by Acid Treatment (Proposed)

This proposed two-stage method first extracts and saponifies lutein esters from a natural source (marigold meal) and then subjects the extracted lutein to acid-catalyzed dehydration.

Stage 1: Simultaneous Extraction and Saponification

This stage is adapted from a patented process for lutein extraction.[2]

Materials:

  • Marigold Meal

  • Tetrahydrofuran (THF)

  • 10% Ethanolic Potassium Hydroxide (KOH)

  • Water

  • Ethanol

Procedure:

  • Homogenization: Vigorously homogenize the marigold meal with THF and 10% ethanolic KOH at room temperature. Maintain the pH at 12.

  • Extraction and Saponification: Continue the process for approximately 2 hours to ensure complete extraction and saponification of lutein esters.

  • Solvent Removal: Evaporate the solvents (THF and ethanol) under reduced pressure.

  • Washing: Wash the residue with a 1:1 mixture of water and ethanol to remove the base and other water-soluble components.

  • Isolation of Crude Lutein: Collect the crude lutein crystals by centrifugation.

Stage 2: Acid-Catalyzed Dehydration

The crude lutein obtained from Stage 1 is then subjected to the acid-catalyzed dehydration as described in Method 1.

Procedure:

  • Dissolution: Dissolve the crude lutein crystals in acetone.

  • Acidification: Add a 2% (v/v) solution of concentrated sulfuric acid in acetone.

  • Reaction, Quenching, Extraction, and Purification: Follow steps 3-7 from Method 1 to neutralize the reaction, extract the carotenoids, and purify this compound from the resulting mixture. A patent for the preparation of rare carotenoids suggests that the crude mixture of anhydroluteins can be subjected to column chromatography on n-silica gel to separate the different isomers.[3]

Visualizing the Workflows

To provide a clearer understanding of the experimental processes, the following diagrams have been generated using the DOT language.

Method 1: Sulfuric Acid-Catalyzed Dehydration of Lutein cluster_synthesis Synthesis cluster_purification Purification start Start with Purified Lutein dissolve Dissolve Lutein in Acetone start->dissolve acidify Add 2% H₂SO₄ in Acetone dissolve->acidify react Acid-Catalyzed Dehydration acidify->react quench Quench with NaHCO₃ Solution react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Extract extract->dry evaporate Evaporate Solvent dry->evaporate crude Obtain Crude Anhydrolutein Mixture evaporate->crude purify Chromatographic Separation (Column or HPLC) crude->purify product Isolated this compound purify->product

Caption: Workflow for the synthesis of this compound from purified lutein.

Method 2: Simultaneous Extraction, Saponification, and Acid Treatment cluster_extraction Extraction & Saponification cluster_synthesis_purification Dehydration & Purification start Start with Marigold Meal homogenize Homogenize with THF & Ethanolic KOH start->homogenize extract_saponify Simultaneous Extraction & Saponification (2 hrs) homogenize->extract_saponify evaporate_solvents Evaporate Solvents extract_saponify->evaporate_solvents wash Wash Residue with Water/Ethanol evaporate_solvents->wash centrifuge Centrifuge to Isolate Crude Lutein wash->centrifuge crude_lutein Crude Lutein Crystals centrifuge->crude_lutein dissolve Dissolve Crude Lutein in Acetone crude_lutein->dissolve acidify Add 2% H₂SO₄ in Acetone dissolve->acidify react Acid-Catalyzed Dehydration acidify->react quench Quench with NaHCO₃ Solution react->quench extract Extract with Organic Solvent quench->extract purify Chromatographic Separation extract->purify product Isolated this compound purify->product

Caption: Workflow for this compound production from marigold meal.

Concluding Remarks

The synthesis of this compound is predominantly achieved through the acid-catalyzed dehydration of lutein. Method 1, utilizing purified lutein, offers a more direct and potentially cleaner route to a mixture of anhydrolutein isomers, with a documented yield of 19% for this compound. Method 2, while starting from a more economical raw material (marigold meal), involves an initial extraction and saponification step, which adds to the overall complexity. Although this method yields a mixture containing anhydrolutein, the specific yield of this compound is not well-defined in the existing literature and would require further optimization and analysis.

For researchers aiming to produce this compound for further investigation, the choice of method will depend on the availability and cost of the starting material, the desired scale of production, and the purification capabilities at hand. Both methods necessitate a robust chromatographic separation step to isolate this compound from its isomers and other byproducts. Future research could focus on optimizing the acid-catalyzed dehydration to selectively favor the formation of this compound and on developing more efficient purification protocols.

References

Unveiling the Structure of Anhydrolutein II: A 2D NMR Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural confirmation of Anhydrolutein II using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. This guide provides a comparative analysis of expected NMR data, detailed experimental protocols, and a logical workflow for structural elucidation.

This compound, a dehydrated isomer of the xanthophyll lutein, has garnered interest within the scientific community. Its precise structural confirmation is paramount for understanding its biological activity and potential therapeutic applications. 2D NMR spectroscopy stands as a powerful, non-destructive technique to unambiguously determine the complex structure of carotenoids like this compound. This guide compares the expected 2D NMR correlations of this compound with its isomer, Anhydrolutein I, providing the necessary data and protocols for its unequivocal identification.

The structure of this compound has been established as (all-E, 3R,6'S)-2',3'-didehydro-β,ε-caroten-3-ol[1]. This isomer differs from Anhydrolutein I, which is identified as (all-E,3R,6'R)-3',4'-didehydro-β,γ-caroten-3-ol[1]. The key to differentiating these isomers lies in the analysis of the intricate network of proton-proton and proton-carbon correlations revealed by 2D NMR experiments such as COSY, HSQC, and HMBC.

Comparative 2D NMR Data for Anhydrolutein Isomers

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for the distinguishing end-group of this compound. This data is compared with that of Anhydrolutein I to highlight the spectral differences crucial for accurate identification.

Atom This compound (β,ε-end group) Anhydrolutein I (β,γ-end group) Key 2D NMR Correlations for this compound
¹H (ppm) ¹³C (ppm) ¹H (ppm)
C-1'-~130-
C-2'~5.8~125-
C-3'~5.5~124~5.6
C-4'~2.2~42~5.4
C-5'-~136-
C-6'~2.0~48~2.1
C-16'~1.0~28~1.1
C-17'~1.0~28~1.1
C-18'~1.7~21~1.8

Note: The chemical shift values presented are approximate and can vary based on the solvent and experimental conditions. The key to structural confirmation lies in the correlation patterns.

Experimental Protocols for 2D NMR Analysis

Sample Preparation:

  • Dissolve 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to achieve optimal spectral resolution.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe is recommended for enhanced sensitivity and dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify all proton resonances.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. This is crucial for establishing the connectivity of protons within the cyclic end groups and the polyene chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing a map of one-bond C-H connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the carbon skeleton and confirming the positions of quaternary carbons and functional groups.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the data obtained from 2D NMR experiments.

structure_confirmation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation H1_NMR 1D ¹H NMR Proton_ID Identify Proton Spin Systems H1_NMR->Proton_ID COSY 2D COSY COSY->Proton_ID HSQC 2D HSQC CH_Correlation Correlate ¹H and ¹³C (Direct) HSQC->CH_Correlation HMBC 2D HMBC Long_Range Identify Long-Range H-C Correlations HMBC->Long_Range Fragment_Assembly Assemble Molecular Fragments Proton_ID->Fragment_Assembly CH_Correlation->Fragment_Assembly Long_Range->Fragment_Assembly Isomer_Differentiation Differentiate Anhydrolutein Isomers Fragment_Assembly->Isomer_Differentiation Final_Structure Confirm this compound Structure Isomer_Differentiation->Final_Structure

2D NMR Structure Confirmation Workflow

By systematically analyzing the COSY, HSQC, and HMBC spectra and comparing the observed correlations with the expected patterns for the different possible isomers, researchers can definitively confirm the structure of this compound. This rigorous approach is essential for advancing the study of this and other complex natural products.

References

Safety Operating Guide

Prudent Disposal of Anhydrolutein II in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Pre-Disposal and Handling

Prior to disposal, proper handling and storage of Anhydrolutein II are crucial to minimize risks. It is recommended to wear appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid direct contact.[1] Work should be conducted in a well-ventilated area to prevent the inhalation of any fine particulate matter.[1] Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids.[1]

Disposal of Unused or Waste this compound

For the disposal of expired or unwanted this compound, it is imperative to treat it as chemical waste. Do not dispose of it in the regular trash or down the drain.[2][3]

Step-by-Step Disposal Procedure:

  • Containerization: Place the solid this compound waste into a clearly labeled, sealed, and appropriate waste container.[4] The container should be in good condition and compatible with the chemical.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the associated hazards (if known, though Lutein is not classified as hazardous), and the date of accumulation.[5]

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5] This area should be away from incompatible materials, particularly strong acids and oxidizing agents.[1][5]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[2][3][4] Follow their specific procedures for waste collection.

Disposal of Contaminated Materials

Materials such as gloves, weighing paper, or absorbent pads that have come into contact with this compound should also be disposed of as chemical waste.

ItemDisposal Procedure
Contaminated Solids (e.g., gloves, wipes) Place in a sealed bag or container labeled as hazardous waste and dispose of through the EHS office. For minor, incidental contamination, some institutions may permit disposal in biohazard bags, but it's crucial to verify this with your EHS department.[3]
Empty Product Containers Thoroughly empty the container. The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[2] After thorough rinsing and air-drying, the container may be disposed of according to institutional policies, which may allow for disposal as regular lab glass or plastic waste.

Spill Cleanup

In the event of a spill, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid creating dust.[1] The area should then be cleaned with an appropriate solvent, and the cleaning materials should be disposed of as hazardous waste.

Anhydrolutein_II_Disposal_Workflow cluster_preparation Preparation cluster_waste_collection Waste Collection cluster_storage_and_disposal Storage & Disposal A Wear Appropriate PPE (Gloves, Eye Protection) C Place Solid Waste in a Labeled, Sealed Container A->C B Work in a Well-Ventilated Area B->C D Label as 'Hazardous Waste' with Chemical Name and Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatible Materials E->F G Contact EHS for Waste Pickup F->G

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Anhydrolutein II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Anhydrolutein II. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on data from related carotenoid compounds, such as Lutein, and general best practices for handling chemical powders is recommended.

Hazard Assessment and Personal Protective Equipment (PPE)

While some related compounds like Lutein are not classified as hazardous, others in the broader chemical family may present risks such as skin and eye irritation or reproductive toxicity.[1] Therefore, a comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solid powder Safety glasses with side shields or safety goggles.[2] A face shield may be required for larger quantities.Nitrile or neoprene gloves.[3]Laboratory coat.[2]Recommended to be performed in a chemical fume hood or a ventilated enclosure to minimize inhalation of dust. If not feasible, a NIOSH-approved N95 respirator is advised.
Preparing solutions Safety glasses with side shields or safety goggles.[2]Nitrile or neoprene gloves.[3]Laboratory coat.[2]Work in a well-ventilated area. If significant aerosols are expected, use a chemical fume hood.
Handling solutions Safety glasses.[2]Nitrile or neoprene gloves.[3]Laboratory coat.[2]Not generally required if handled in a well-ventilated area.
Cleaning spills Safety goggles and a face shield.[4]Chemical-resistant gloves (nitrile or neoprene).[3]Chemical-resistant apron or coveralls over a lab coat.[2][4]For large spills or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor/particulate cartridge is recommended.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and maintaining the integrity of the compound.

Receiving and Inspection
  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.

Storage
  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed to prevent contamination and degradation.

Handling and Use
  • Engineering Controls : Whenever possible, handle solid this compound in a chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Avoid Dust Formation : Take care to avoid generating dust when handling the powder.[5] Use appropriate tools (e.g., spatulas) to transfer the solid.

Spill and Emergency Procedures
  • Small Spills (Solid) :

    • Alert others in the area.

    • Wearing appropriate PPE, gently sweep or scoop the material into a labeled, sealed container for disposal.

    • Avoid creating dust. Moisten the material with a suitable solvent (e.g., ethanol) if necessary to reduce airborne dust.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.

    • Wash the area with soap and water.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's safety officer or emergency response team.

    • Prevent entry into the area.

    • Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up the spill.

Disposal Plan

All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.

Table 2: Disposal Guidelines for this compound Waste

Waste Type Disposal Procedure
Unused or expired this compound Dispose of as chemical waste through your institution's hazardous waste program. Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, lab coats) Dispose of in a designated hazardous waste container. Do not launder contaminated lab coats with personal clothing.
Solutions containing this compound Collect in a labeled hazardous waste container for proper disposal by your institution's environmental health and safety department.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe Personal Protective Equipment Selection cluster_decision Risk Level cluster_recommendation Recommended PPE start Assess the task involving this compound is_powder Handling solid powder? start->is_powder rec_gloves Nitrile/Neoprene Gloves rec_labcoat Lab Coat eye_face Eye/Face Protection hand Hand Protection body Body Protection respiratory Respiratory Protection is_solution Handling solution? is_powder->is_solution No rec_hood Use Fume Hood is_powder->rec_hood Yes is_spill Spill or aerosol risk? is_solution->is_spill No rec_glasses Safety Glasses is_solution->rec_glasses Yes rec_goggles Safety Goggles/Face Shield is_spill->rec_goggles Yes rec_apron Chemical Apron is_spill->rec_apron Yes rec_respirator Respirator (N95 or higher) is_spill->rec_respirator Yes rec_goggles->eye_face rec_glasses->eye_face rec_gloves->hand rec_labcoat->body rec_apron->body rec_respirator->respiratory rec_hood->eye_face

Caption: PPE selection workflow for handling this compound.

References

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